molecular formula C7H5ClN2 B1266679 3-Amino-4-chlorobenzonitrile CAS No. 53312-79-1

3-Amino-4-chlorobenzonitrile

Cat. No.: B1266679
CAS No.: 53312-79-1
M. Wt: 152.58 g/mol
InChI Key: KRBRYJLBILJHAS-UHFFFAOYSA-N
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Description

3-Amino-4-chlorobenzonitrile is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-chlorobenzonitrile
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InChI

InChI=1S/C7H5ClN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBRYJLBILJHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50201464
Record name 3-Amino-4-chlorobenzonitrile
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Molecular Weight

152.58 g/mol
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CAS No.

53312-79-1
Record name 3-Amino-4-chlorobenzonitrile
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Record name 3-Amino-4-chlorobenzonitrile
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Record name 3-Amino-4-chlorobenzonitrile
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Record name 3-amino-4-chlorobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-chlorobenzonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Amino-4-chlorobenzonitrile, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. While a complete experimental profile is not publicly available, this guide consolidates the existing data on its properties, structure, and reactivity, and provides context through related compounds.

Core Chemical Properties

This compound, also known by its synonym 2-Chloro-5-cyanoaniline, is a solid, nitro-compound with a slightly pale yellow to orange appearance.[1][2] It is soluble in methanol.[2] The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 53312-79-1
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Melting Point 87-91 °C[3]
Boiling Point (Predicted) 292.0 ± 20.0 °C[4]
Density (Predicted) 1.33 ± 0.1 g/cm³[4]
pKa (Predicted) 0.85 ± 0.10[4]

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with an amino group, a chlorine atom, and a nitrile group. The IUPAC name for this compound is this compound.

Structural Identifiers:

  • SMILES: Nc1cc(ccc1Cl)C#N[3]

  • InChI: 1S/C7H5ClN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2[3]

  • InChIKey: KRBRYJLBILJHAS-UHFFFAOYSA-N[3]

Caption: Chemical structure of this compound.

Experimental Data and Protocols

A comprehensive search of available scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis, purification, or analysis of this compound. While a synthesis route is referenced in Tetrahedron Letters, 1995, 36, p. 9305, the specific experimental details are not readily accessible.[4] Similarly, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific isomer are not publicly available at this time. The data that is available often pertains to its isomer, 4-Amino-3-chlorobenzonitrile.

For reference, a general synthetic approach for a related compound, 4-amino-3-chlorobenzonitrile, involves the chlorination of 4-aminobenzonitrile using N-chlorosuccinimide in acetonitrile.[5] This suggests that a similar electrophilic aromatic substitution could potentially be a viable route for the synthesis of this compound, though experimental validation is required.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dictated by its three functional groups: the amino group, the chlorine atom, and the nitrile group.

  • Amino Group: The amino group is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. This functionality is often used to introduce further complexity and to build larger molecular scaffolds.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the directing effects of the existing substituents influencing the position of new functional groups. The amino group is strongly activating and ortho-, para-directing, while the chlorine is deactivating but also ortho-, para-directing. The nitrile group is deactivating and meta-directing. The interplay of these groups will govern the regioselectivity of further substitutions.

  • Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic rings, a common strategy in medicinal chemistry.

While specific biological activities for this compound have not been extensively reported, the aminobenzonitrile scaffold is present in a number of compounds with demonstrated pharmacological relevance. For instance, derivatives of 4-amino-3-chlorobenzoic acid have been investigated as EGFR inhibitors for their potential as anticancer agents.[6] The nitrile group itself is a key pharmacophore in numerous approved drugs and clinical candidates.[7]

The structural motifs present in this compound make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The combination of a nucleophilic amino group, a site for potential cross-coupling reactions at the chlorine position, and a versatile nitrile group provides multiple avenues for chemical modification and the generation of diverse chemical libraries for drug discovery screening.

Logical Workflow for Synthesis Exploration

The following diagram illustrates a potential logical workflow for exploring the synthesis of this compound, starting from a plausible precursor.

G A Starting Material (e.g., 2-Chloro-5-nitrotoluene) B Oxidation of Methyl Group (e.g., KMnO4, H2CrO4) A->B C Formation of Carboxylic Acid (2-Chloro-5-nitrobenzoic acid) B->C D Conversion to Amide (e.g., SOCl2, then NH3) C->D E Amide Formation (2-Chloro-5-nitrobenzamide) D->E F Dehydration of Amide (e.g., P2O5, SOCl2) E->F G Formation of Nitrile (2-Chloro-5-nitrobenzonitrile) F->G H Reduction of Nitro Group (e.g., Sn/HCl, H2/Pd-C) G->H I Final Product This compound H->I

Caption: A potential synthetic pathway for this compound.

References

In-Depth Technical Guide: 2-Chloro-5-cyanoaniline (CAS No. 53312-79-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-cyanoaniline, also known by its alternative name 3-Amino-4-chlorobenzonitrile, is a substituted aniline derivative containing both chloro and cyano functional groups.[1] Its chemical structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules in the pharmaceutical and agrochemical industries. The presence of three reactive sites—the amino group, the cyano group, and the aromatic ring activated by the chloro and amino substituents—allows for a variety of chemical transformations. This guide provides a comprehensive overview of its known properties, synthesis, and safety information.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-5-cyanoaniline is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 53312-79-1[1][2]
Alternate Names This compound[1]
Molecular Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol [1][2]
Appearance Solid, powder to crystal. Light yellow to yellow to orange.[3]
Melting Point 87-91 °C[2][3]
Boiling Point (Predicted) 292.0 ± 20.0 °C[3]
Density (Predicted) 1.33 ± 0.1 g/cm³[3]
Solubility Soluble in Methanol[3]
InChI 1S/C7H5ClN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2[2]
SMILES Nc1cc(ccc1Cl)C#N[2]

Synthesis and Reactions

While a specific, detailed experimental protocol for the synthesis of 2-Chloro-5-cyanoaniline was not found in publicly available literature, a general route can be inferred from the synthesis of related compounds. A plausible synthetic pathway involves the reduction of a nitro group precursor.

Below is a conceptual workflow for the synthesis of an aminobenzonitrile from a nitrobenzonitrile, a common transformation in organic chemistry.

G Conceptual Synthesis Workflow A 2-Chloro-5-nitrobenzonitrile B Reduction A->B e.g., SnCl2, HCl or H2, Pd/C C 2-Chloro-5-cyanoaniline B->C

Conceptual synthesis of 2-Chloro-5-cyanoaniline.

As a versatile chemical intermediate, 2-Chloro-5-cyanoaniline can undergo a variety of reactions at its functional groups. The amino group can be acylated, alkylated, or diazotized for further transformations. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or be used in the formation of heterocyclic rings.

Experimental Protocols

Synthesis of 4-Chloro-3-nitrobenzonitrile from p-Chlorobenzonitrile

This protocol details the nitration of a chlorobenzonitrile, a key step in synthesizing precursors for amino-substituted benzonitriles.[4]

Materials:

  • p-Chlorobenzonitrile

  • 95% Concentrated sulfuric acid

  • 95% Fuming nitric acid

  • Ice

  • 5% Sodium bicarbonate solution

  • 80% Ethanol/water solution

Procedure:

  • In a 50 mL three-neck flask equipped with a magnetic stirrer, add 20 mL of 95% concentrated sulfuric acid.

  • Cool the flask in an ice bath to below 0°C.

  • Add p-chlorobenzonitrile (4.79 g, 40.1 mmol) and stir until completely dissolved. Continue stirring for an additional 20 minutes.

  • Slowly add 95% fuming nitric acid (4.0 g, 63 mmol) over a period of 1 hour, maintaining the low temperature.

  • After the addition is complete, continue stirring at a low temperature for 30 minutes.

  • Slowly pour the reaction mixture into 100 mL of ice water, which will cause a white solid to precipitate.

  • Filter the precipitate and wash the filter cake with a 5% sodium bicarbonate solution and then with water until the washings are neutral.

  • Recrystallize the obtained solid from an 80% ethanol/water solution and dry at 60°C.

G Workflow for Nitration of p-Chlorobenzonitrile cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up and Purification A Dissolve p-Chlorobenzonitrile in concentrated H2SO4 at <0°C B Slowly add fuming HNO3 over 1 hour at low temperature A->B C Stir for 30 minutes at low temperature B->C D Pour into ice water to precipitate product C->D E Filter and wash with NaHCO3 solution and water D->E F Recrystallize from 80% Ethanol/Water E->F

Experimental workflow for the synthesis of 4-Chloro-3-nitrobenzonitrile.
Synthesis of 4-Amino-3-bromo-5-chlorobenzonitrile

This protocol demonstrates a typical electrophilic aromatic substitution (bromination) on a related aminobenzonitrile, showcasing a potential reaction pathway for 2-Chloro-5-cyanoaniline.[5]

Materials:

  • 3-Chloro-4-aminobenzonitrile

  • Methanol

  • Bromine

Procedure:

  • Dissolve 3-chloro-4-aminobenzonitrile (5 g, 32.9 mmol) in Methanol (80 mL).

  • Add a solution of bromine (5.3 g, 33.1 mmol) in Methanol (20 mL) dropwise to the reaction mixture.

  • Stir the mixture for 1.5 hours.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid under vacuum to obtain 3-Chloro-4-amino-5-bromobenzonitrile as a white solid.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for 2-Chloro-5-cyanoaniline (CAS 53312-79-1) is not widely available in public databases. However, data for the isomeric compound 4-Amino-3-chlorobenzonitrile (CAS 21803-75-8) can provide an indication of the expected spectral features.[6][7]

  • Infrared (IR) Spectroscopy: For 4-Amino-3-chlorobenzonitrile, characteristic peaks would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).[7]

  • Mass Spectrometry (MS): The mass spectrum of 4-Amino-3-chlorobenzonitrile shows a molecular ion peak (M⁺) at m/z 152 and a characteristic M+2 peak at m/z 154 due to the chlorine isotope (³⁷Cl).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR data for related compounds like 3-Amino-4-chlorobenzoic acid shows characteristic signals for the aromatic protons and the amine protons.[8] For 2-Chloro-5-cyanoaniline, one would expect distinct signals in the aromatic region corresponding to the three non-equivalent aromatic protons, as well as a signal for the two amine protons.

Safety and Handling

2-Chloro-5-cyanoaniline is classified as a hazardous substance. Proper safety precautions must be taken during its handling and storage.

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Skin Sensitization Category 1H317: May cause an allergic skin reaction.
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Respiratory Protection: Dust mask type N95 (US) or equivalent.

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. It is classified as a combustible solid.[2]

Applications in Research and Development

While specific drug development pipelines involving 2-Chloro-5-cyanoaniline are not publicly disclosed, its structural motifs are present in various biologically active molecules. Chloro-substituted anilines and benzonitriles are common starting materials for the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents. The cyano group can act as a bioisostere for other functional groups or as a key interacting element with biological targets. Researchers can utilize this compound as a building block to generate novel compound libraries for screening in various disease models. For example, the related compound 2-Amino-4-chlorobenzonitrile is used in the preparation of quinazoline derivatives, a class of compounds with diverse pharmacological activities.

G Role of 2-Chloro-5-cyanoaniline in Drug Discovery A 2-Chloro-5-cyanoaniline (Building Block) B Chemical Synthesis (e.g., Acylation, Cyclization) A->B C Novel Compound Library B->C D Biological Screening C->D E Hit/Lead Compound Identification D->E

Logical flow from building block to lead compound.

Conclusion

2-Chloro-5-cyanoaniline (CAS No. 53312-79-1) is a valuable chemical intermediate with significant potential for application in synthetic and medicinal chemistry. This guide has summarized its key physicochemical properties, provided insights into its synthesis and reactivity through examples of related compounds, and outlined essential safety and handling procedures. While detailed experimental protocols and biological activity data for this specific compound are limited in the public domain, its structural features suggest its utility as a versatile building block for the discovery and development of new chemical entities. Researchers are encouraged to consult the referenced safety data sheets and literature for further information when working with this compound.

References

3-Amino-4-chlorobenzonitrile: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-chlorobenzonitrile is a substituted aromatic nitrile that holds potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring an amino group, a chloro atom, and a nitrile moiety on a benzene ring, offers multiple avenues for synthetic modification. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed, plausible experimental protocol for its synthesis. The document also explores its anticipated spectral characteristics and chemical reactivity, providing a valuable resource for researchers interested in utilizing this compound in their work. While direct evidence of its involvement in specific signaling pathways is not yet prevalent in published literature, its structural motifs suggest potential for investigation in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 53312-79-1
Molecular Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol [1]
Appearance Solid, powder to crystal. Light yellow to yellow to orange.[2]
Melting Point 87-91 °C
Boiling Point 292.0 ± 20.0 °C (Predicted)
Solubility Soluble in Methanol.
Purity Commercially available in 96%, 97%, and 98% purities.[1][2]
Synonyms 2-Chloro-5-cyanoaniline[1]

Synthesis and Experimental Protocols

Synthesis of this compound from 4-Chloro-3-nitrobenzonitrile

Reaction Scheme:

G reactant 4-Chloro-3-nitrobenzonitrile product This compound reactant->product Reduction reagents SnCl2·2H2O Ethanol, HCl (conc.) Reflux G cluster_amino Amino Group Reactions cluster_nitrile Nitrile Group Reactions cluster_ring Aromatic Ring Reactions start This compound alkylation N-Alkylation start->alkylation acylation N-Acylation start->acylation diazotization Diazotization -> Sandmeyer Reaction start->diazotization hydrolysis Hydrolysis to Carboxylic Acid start->hydrolysis reduction Reduction to Amine start->reduction cycloaddition Cycloaddition (e.g., to Tetrazole) start->cycloaddition eas Electrophilic Aromatic Substitution start->eas snar Nucleophilic Aromatic Substitution (Displacement of Cl) start->snar G start This compound (Starting Material) library Combinatorial Library Synthesis (Derivatization) start->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

References

3-Amino-4-chlorobenzonitrile spectroscopic data (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Amino-4-chlorobenzonitrile (CAS No. 53312-79-1). Due to the limited availability of experimentally derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside typical Infrared (IR) spectroscopy absorption bands and Mass Spectrometry (MS) fragmentation patterns. Detailed, standardized experimental protocols for acquiring such data are also included. A workflow diagram for spectroscopic analysis is provided to guide researchers in compound characterization.

Introduction

This compound is a substituted aromatic nitrile, a class of compounds with significant interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of such molecules. This guide addresses the spectroscopic profile of this compound, covering ¹H NMR, ¹³C NMR, IR, and MS techniques.

Compound Information:

  • IUPAC Name: this compound

  • Synonyms: 2-Chloro-5-cyanoaniline[1]

  • CAS Number: 53312-79-1[1]

  • Molecular Formula: C₇H₅ClN₂[1]

  • Molecular Weight: 152.58 g/mol

  • Melting Point: 87-91 °C

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum of this compound in a typical solvent like DMSO-d₆ would show signals corresponding to the aromatic protons and the amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.4d1HH-5
~ 6.9d1HH-6
~ 6.8dd1HH-2
~ 5.5 - 6.0br s2H-NH₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would display signals for each of the seven carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 150C-3 (C-NH₂)
~ 133C-5
~ 132C-1
~ 120C-4 (C-Cl)
~ 118C-2
~ 117C≡N
~ 110C-6
IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine, nitrile, and chloro-aromatic functional groups.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3450 - 3300MediumN-HAsymmetric & Symmetric Stretch
3200 - 3000Medium-WeakAromatic C-HStretch
2230 - 2210StrongC≡NStretch
1630 - 1575Medium-StrongC=CAromatic Ring Stretch
1620 - 1550MediumN-HScissoring (Bending)
1300 - 1000StrongC-NStretch
800 - 600StrongC-ClStretch
MS (Mass Spectrometry)

Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.

m/zInterpretation
152/154[M]⁺ Molecular ion peak (with isotopic pattern for Chlorine)
125[M - HCN]⁺
117[M - Cl]⁺
90[M - Cl - HCN]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent and introducing it via an infusion pump for electrospray ionization (ESI) or by using gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using an appropriate method. Electron Impact (EI) is a common technique for GC-MS, while ESI is common for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Analysis cluster_conclusion Conclusion Prep Prepare Sample in Appropriate Solvent or Matrix NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process_NMR Process FID, Peak Picking, Integration NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS Identify Molecular Ion, Analyze Fragmentation MS->Process_MS Elucidation Structure Elucidation & Confirmation Process_NMR->Elucidation Process_IR->Elucidation Process_MS->Elucidation

Caption: Workflow for Compound Characterization.

References

Technical Guide: Solubility Profile of 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chlorobenzonitrile is a substituted aromatic nitrile of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its application in synthesis, purification, formulation, and screening. The presence of an amino group and a nitrile moiety, along with a chloro substituent on the benzene ring, imparts a specific polarity that dictates its solubility behavior. This guide provides a comprehensive overview of the available solubility information, outlines a detailed experimental protocol for quantitative solubility determination, and presents a framework for the systematic reporting of such data.

Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. The following table provides a template for the systematic recording of experimentally determined solubility data. It is recommended that researchers utilize the experimental protocols outlined in Section 3 to populate this table with their findings. For comparative purposes, qualitative solubility information for this compound and structurally related compounds is also provided.

Table 1: Experimental Solubility of this compound

SolventSolvent ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
MethanolPolar Protice.g., 25Record ValueRecord Valuee.g., Gravimetric
EthanolPolar Protice.g., 25Record ValueRecord Valuee.g., Gravimetric
AcetonePolar Aprotice.g., 25Record ValueRecord Valuee.g., Gravimetric
Ethyl AcetatePolar Aprotice.g., 25Record ValueRecord Valuee.g., Gravimetric
DichloromethaneHalogenatede.g., 25Record ValueRecord Valuee.g., Gravimetric
AcetonitrilePolar Aprotice.g., 25Record ValueRecord Valuee.g., Gravimetric
TolueneNon-polare.g., 25Record ValueRecord Valuee.g., Gravimetric
HexaneNon-polare.g., 25Record ValueRecord Valuee.g., Gravimetric

Table 2: Qualitative Solubility of this compound and Structurally Related Compounds

CompoundMethanolEthanolAcetoneWaterChloroformEthyl Acetate
This compound SolubleData not availableData not availableData not availableData not availableData not available
3-Aminobenzonitrile SolubleSolubleSolubleInsolubleData not availableData not available
4-Aminobenzonitrile Data not availableSolubleData not availableSlightly SolubleSlightly SolubleSoluble
2-Amino-4-chlorobenzonitrile Data not availableRecrystallized fromData not availableData not availableData not availableData not available
4-Chlorobenzonitrile Data not availableData not availableData not availableLow solubilityData not availableData not available

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for the quantitative determination of the solubility of this compound in organic solvents.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended particles.

  • Transfer the clear, saturated solution to a pre-weighed evaporating dish or vial.

  • Record the exact volume of the solution transferred.

  • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood at an appropriate temperature.

  • Once the solvent has completely evaporated, weigh the dish or vial containing the solid residue.

  • The mass of the dissolved solute is the final weight minus the initial weight of the empty container.

  • Calculate the solubility in g/100 mL or mol/L.

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent. A calibration curve must first be established.

Materials:

  • This compound

  • Selected organic solvent (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Materials for preparing a saturated solution as described in the gravimetric method.

Procedure: Part A: Preparation of Calibration Curve

  • Prepare a stock solution of known concentration of this compound in the chosen solvent.

  • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

  • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

Part B: Determination of Solubility

  • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-4).

  • Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution at λmax.

  • Use the calibration curve to determine the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow start Start prep Prepare Supersaturated Mixture start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate separate Separate Solid and Liquid Phases (Filtration) equilibrate->separate analysis Analyze Saturated Solution separate->analysis gravimetric Gravimetric Analysis: Evaporate Solvent & Weigh Residue analysis->gravimetric Method A spectroscopic Spectroscopic Analysis: Dilute & Measure Absorbance analysis->spectroscopic Method B calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by the interplay between its molecular structure and the properties of the solvent.

solubility_factors solute This compound - Amino Group (Polar, H-bonding) - Nitrile Group (Polar) - Chloro Group (Polarity, Size) - Aromatic Ring (Non-polar) solubility Solubility solute->solubility Intermolecular Forces solvent Solvent Properties - Polarity (Protic/Aprotic) - Hydrogen Bonding Capability - Dielectric Constant solvent->solubility Intermolecular Forces conditions Experimental Conditions - Temperature - Pressure conditions->solubility Thermodynamic Effects

Caption: Factors Influencing Solubility.

Technical Guide: Physicochemical Properties of 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 3-Amino-4-chlorobenzonitrile, a key chemical intermediate in various synthetic applications. This document outlines its physical properties and details the standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The physical properties of this compound (CAS No. 53312-79-1) are critical for its handling, reaction setup, and purification. A summary of its key quantitative data is presented below.

PropertyValueSource
CAS Number 53312-79-1[1]
Molecular Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol [1]
Melting Point 87-91 °C
Boiling Point Not reported
Appearance Solid

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following are detailed standard methodologies.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A narrow melting point range is often indicative of a high-purity substance.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: The sample of this compound must be completely dry and finely powdered.[2] Use a mortar and pestle to grind the crystalline solid into a fine powder.

  • Capillary Tube Packing: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus. Ensure the thermometer bulb is positioned correctly according to the instrument's manual to ensure accurate temperature reading.

  • Heating:

    • For an unknown sample, a preliminary rapid heating is performed to determine an approximate melting range.

    • For a precise measurement, a second sample is heated slowly, with the temperature increasing at a rate of 1-2 °C per minute as it approaches the expected melting point.[3]

  • Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears (initial melting point) to the temperature at which the entire sample has completely liquefied (final melting point). For a pure compound, this range should be narrow (typically 0.5-2 °C).

Boiling Point Determination (Siwoloboff Method)

While a boiling point for this compound is not reported, the following micro-scale method is a standard procedure for determining the boiling point of a liquid organic compound.

Apparatus:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., Thiele tube with high-boiling oil or an aluminum block)

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into the fusion tube.

  • Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the fusion tube.

  • Apparatus Assembly: Attach the fusion tube to the thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath. Heat the bath gently.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the liquid's boiling point is approached, the vapor pressure of the liquid will equal the external pressure, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[4][5]

  • Recording: Note the temperature when the rapid stream of bubbles is observed. Then, remove the heat source. The liquid will begin to cool, and the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance.

Workflow Visualization

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound, from initial sample handling to final data reporting.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Physical Constant Determination cluster_2 Phase 3: Data Analysis & Reporting A Receive Chemical Sample B Dry Sample (e.g., in desiccator) A->B C Grind to Fine Powder B->C D Melting Point Determination (Capillary Method) C->D E Boiling Point Determination (Siwoloboff Method) C->E If Liquid F Record Melting Range D->F G Record Boiling Point E->G H Compare with Literature Values F->H G->H I Assess Purity H->I J Generate Technical Report I->J

Caption: Workflow for Physical Characterization of a Chemical Compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and properties of 3-Amino-4-chlorobenzonitrile, a valuable building block in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key chemical transformations and workflows.

Introduction

This compound, also known as 2-chloro-5-cyanoaniline, is an aromatic organic compound with the chemical formula C₇H₅ClN₂.[1][2][3] Its structure, featuring an aminobenzonitrile core with a chlorine substituent, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. This guide will delve into the primary synthetic routes to this compound, its discovery, and its known chemical and physical properties.

Discovery

While the exact historical details of the initial discovery of this compound are not extensively documented in readily available literature, its synthesis and characterization are well-established within the field of organic chemistry. The compound is referenced in chemical supplier catalogs and scientific databases, indicating its availability and use in research and development.[1][2][4][5]

Synthetic Pathways

The most common and practical synthetic route to this compound involves a two-step process starting from the readily available p-chlorobenzonitrile. This process includes a nitration reaction followed by a reduction of the resulting nitro group.

Step 1: Nitration of p-Chlorobenzonitrile to 4-Chloro-3-nitrobenzonitrile

The first step is the electrophilic aromatic substitution of p-chlorobenzonitrile to introduce a nitro group onto the benzene ring, yielding 4-chloro-3-nitrobenzonitrile.[6]

Experimental Protocol:

A detailed experimental procedure for the nitration of p-chlorobenzonitrile is as follows:[6]

  • In a 50 mL three-neck flask equipped with a magnetic stirrer, add 20 mL of 95% concentrated sulfuric acid.

  • Cool the flask in an ice bath to below 0°C.

  • Slowly add 4.79 g (40.1 mmol) of p-chlorobenzonitrile to the cooled sulfuric acid while stirring until completely dissolved. Continue stirring for an additional 20 minutes.

  • Over a period of 1 hour, slowly add 4.0 g (63 mmol) of 95% fuming nitric acid, ensuring the temperature remains below 0°C.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for 30 minutes.

  • Slowly pour the reaction mixture into 100 mL of ice water, which will cause a white solid to precipitate.

  • Filter the precipitate and wash the filter cake with a 5% sodium bicarbonate solution and then with water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from an 80% ethanol/water solution and dried at 60°C.

Quantitative Data:

ParameterValueReference
Starting Materialp-Chlorobenzonitrile[6]
ReagentsConcentrated H₂SO₄, Fuming HNO₃[6]
Product4-Chloro-3-nitrobenzonitrile[6]
PuritySingle spot on TLC[6]
Step 2: Reduction of 4-Chloro-3-nitrobenzonitrile to this compound

The second and final step is the reduction of the nitro group of 4-chloro-3-nitrobenzonitrile to an amino group. Several reducing agents can be employed for this transformation, with stannous chloride (tin(II) chloride) in the presence of a strong acid being a common and effective method.[7][8] Other methods include the use of iron powder in acidic conditions or catalytic hydrogenation.[9][10][11][12]

Experimental Protocol (Utilizing Stannous Chloride):

While a specific protocol for the reduction of 4-chloro-3-nitrobenzonitrile was not found, a well-established procedure for the reduction of the isomeric 2-chloro-5-nitrobenzonitrile to 2-chloro-5-aminobenzonitrile using stannous chloride provides a reliable template:[13]

  • Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

  • At room temperature, add the 4-chloro-3-nitrobenzonitrile portion-wise to the stannous chloride solution with stirring. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • After the addition is complete, continue to stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Make the reaction mixture alkaline by the careful addition of a concentrated sodium hydroxide solution. This will precipitate the tin salts.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Quantitative Data (Expected):

Based on similar reductions, the following outcomes can be anticipated.

ParameterExpected Value
Yield 80-95%
Purity >95% after purification

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₅ClN₂[1][2]
Molecular Weight 152.58 g/mol [1][2]
CAS Number 53312-79-1[1][2]
Appearance Slightly pale yellow solid[4]
Melting Point 87-91 °C[2]
Purity Typically ≥96-98%[1][2]

Experimental Workflows and Signaling Pathways

Synthetic Workflow

The overall synthetic workflow from p-chlorobenzonitrile to this compound can be visualized as a two-step process.

Synthesis_Workflow Start p-Chlorobenzonitrile Intermediate 4-Chloro-3-nitrobenzonitrile Start->Intermediate Nitration (H₂SO₄, HNO₃) Final This compound Intermediate->Final Reduction (e.g., SnCl₂, HCl)

Caption: Synthetic workflow for this compound.

Potential Role in Signaling Pathways

While specific studies detailing the direct interaction of this compound with signaling pathways are limited, its structural motifs are present in molecules with known biological activity. For instance, aminobenzonitrile derivatives are recognized as important pharmacophores in the development of various therapeutic agents. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological targets. Further research is warranted to explore the potential of this compound and its derivatives as modulators of specific signaling pathways implicated in disease.

The general workflow for investigating the biological activity of a compound like this compound is outlined below.

Biological_Investigation_Workflow Compound This compound InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Compound->InVitro TargetID Target Identification InVitro->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway InVivo In Vivo Studies (Animal Models) Pathway->InVivo LeadOpt Lead Optimization InVivo->LeadOpt

Caption: General workflow for biological investigation.

Conclusion

This compound is a valuable and accessible chemical intermediate. The synthetic route via nitration of p-chlorobenzonitrile followed by reduction of the nitro intermediate is a robust and well-understood process. This guide provides the essential technical details for its synthesis and characterization, serving as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. Further exploration into the biological activities of this compound and its derivatives may unveil novel therapeutic applications.

References

Molecular weight and formula of 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-4-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical information on this compound, a chemical intermediate relevant in various research and development applications.

Core Compound Properties

Molecular Formula: C₇H₅ClN₂[1]

Molecular Weight: 152.58 g/mol [1][2]

Physicochemical and Identification Data

A summary of key quantitative and identifying information for this compound is presented below.

PropertyValueSource
Molecular Weight 152.58[1][3]
Molecular Formula C₇H₅ClN₂[1]
CAS Number 53312-79-1[1][3][4]
Melting Point 87-91 °C[3][5]
Boiling Point (Predicted) 292.0±20.0 °C[5]
Density (Predicted) 1.33±0.1 g/cm³[5]
Purity 96% - 98%[1][3]
Form Solid, powder to crystal[3][5]
Color Light yellow to Yellow to Orange[5]

Experimental Protocols

Synthesis of this compound

While a specific protocol for the synthesis of this compound is referenced in Tetrahedron Letters, 36, p. 9305, 1995[5], a general representative synthesis for a related benzonitrile derivative, 4-chloro-3-nitrobenzonitrile, involves the nitration of a p-chlorobenzonitrile precursor[6]. A generalized workflow for such a synthesis is described below.

General Workflow for the Synthesis of a Substituted Benzonitrile

  • Reaction Setup: A solution of the starting benzonitrile is prepared in a suitable solvent (e.g., concentrated sulfuric acid) in a reaction vessel equipped with a stirrer and cooling system (e.g., an ice bath).

  • Addition of Reagents: The nitrating agent (e.g., fuming nitric acid) is added dropwise to the cooled and stirred solution, maintaining a low temperature (e.g., below 0°C) to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: The reaction mixture is stirred at a controlled temperature for a specified period (e.g., 30 minutes to several hours) to ensure the completion of the reaction. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: The reaction mixture is slowly poured into ice water to quench the reaction and precipitate the solid product.

  • Isolation and Purification: The precipitate is collected by filtration and washed with a neutralizing solution (e.g., 5% sodium bicarbonate) and then with water until the filtrate is neutral.

  • Drying and Recrystallization: The crude product is dried and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Logical Relationships of Compound Identifiers

The following diagram illustrates the relationship between the compound's name and its key identifiers.

This compound This compound C7H5ClN2 C7H5ClN2 This compound->C7H5ClN2 has formula 152.58 g/mol 152.58 g/mol This compound->152.58 g/mol has molecular weight CAS: 53312-79-1 CAS: 53312-79-1 This compound->CAS: 53312-79-1 is identified by

Caption: Relationship between the chemical name and its key identifiers.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a benzonitrile derivative.

G A Reaction Setup (Precursor in Solvent) B Addition of Reagents (e.g., Nitrating Agent) A->B C Reaction Monitoring (TLC) B->C D Quenching and Precipitation (in Ice Water) C->D E Isolation and Washing (Filtration) D->E F Drying and Recrystallization E->F G Purified Product F->G

Caption: General workflow for the synthesis of a benzonitrile derivative.

References

3-Amino-4-chlorobenzonitrile safety data sheet (SDS) and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 3-Amino-4-chlorobenzonitrile

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for this compound (CAS No: 53312-79-1).

Chemical and Physical Properties

This compound is a solid, appearing as a light yellow to orange powder or crystal.[1] It is soluble in methanol.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C₇H₅ClN₂[2]
Molecular Weight 152.58 g/mol [2]
CAS Number 53312-79-1
EC Number 258-471-5
Appearance Solid, powder to crystal[1]
Color Light yellow to Yellow to Orange[1]
Melting Point 87-91 °C[1]
Boiling Point 292.0 ± 20.0 °C (Predicted)[1]
Density 1.33 ± 0.1 g/cm³ (Predicted)[1]
pKa 0.85 ± 0.10 (Predicted)[1]

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The signal word for this chemical is "Warning". It poses risks of being harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation. It may also cause an allergic skin reaction.

Hazard ClassificationCodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Skin Irritation H315Causes skin irritation
Skin Sensitization H317May cause an allergic skin reaction
Eye Irritation H319Causes serious eye irritation
Specific target organ toxicity — Single exposure H335May cause respiratory irritation

Source: Sigma-Aldrich

Safe Handling and Experimental Protocols

Proper handling of this compound is crucial to minimize exposure and ensure laboratory safety. The following protocols are based on established safety guidelines for hazardous chemicals.

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the powder form, should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust.[3][4] Ensure adequate ventilation in the work area.[5]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:[5]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin contact. Inspect gloves for any damage before use.[6]

    • Clothing: Wear protective clothing to prevent skin exposure.[5] A lab coat is required.

  • Respiratory Protection: For operations where dust may be generated, use a dust mask (type N95, US) or a suitable respirator.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust.[5]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][7]

  • Use the minimum quantity necessary for the procedure to reduce risk.[4]

  • Whenever possible, use pre-mixed solutions to avoid handling the powder.[4]

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response A Review SDS and Create SOP B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Use Minimum Quantity in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Surfaces E->F Experiment Complete J Spill or Exposure Occurs E->J If Incident Occurs G Segregate & Label Hazardous Waste F->G H Dispose of Waste via Approved Channels G->H I Remove PPE & Wash Hands H->I K Follow Emergency Protocols J->K L Seek Medical Attention K->L

Caption: Logical workflow for the safe handling of this compound.

Storage and Incompatibility

  • Storage Conditions: Store in a dry, cool, and well-ventilated place.[5] Keep the container tightly closed.[5] The recommended storage temperature is room temperature in an inert atmosphere, kept in a dark place.[1] This compound is classified under Storage Class 11: Combustible Solids.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5] General guidelines for nitriles suggest avoiding strong acids and bases as well.[7]

First Aid and Emergency Procedures

In case of exposure, immediate action is critical. Follow these first-aid measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[5] Rinse mouth.

  • In Case of Skin Contact: Wash off with plenty of soap and water.[5] If skin irritation or a rash occurs, seek medical attention. Take off contaminated clothing and wash it before reuse.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.

  • If Inhaled: Move the person into fresh air. If breathing is difficult, provide respiratory support.

  • Accidental Release: In case of a spill, prevent further leakage if it is safe to do so.[3] Absorb the spill with an inert, liquid-binding material (e.g., diatomite) and dispose of the contaminated material in an approved waste disposal plant.[3][5] Ensure the area is well-ventilated.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself. Dispose of contents and container to an approved waste disposal plant.[5]

References

A Comprehensive Theoretical Analysis of 3-Amino-4-chlorobenzonitrile: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-4-chlorobenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its importance as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of the amino, chloro, and nitrile functional groups on the benzene ring dictates its electronic properties, reactivity, and potential for intermolecular interactions. Understanding these characteristics at a molecular level is crucial for its application in drug design and materials science. Theoretical studies, primarily employing quantum chemical methods like Density Functional Theory (DFT), provide a powerful, non-experimental means to elucidate the structural, vibrational, and electronic properties of such molecules.

This technical guide offers a framework for the theoretical investigation of this compound. While specific experimental and computational studies on this exact isomer are not extensively documented in peer-reviewed literature, this guide synthesizes methodologies and data from closely related isomers, such as 2-amino-4-chlorobenzonitrile and 4-amino-2-chlorobenzonitrile, to present a comprehensive overview of the expected theoretical analyses. The insights derived from these studies are invaluable for predicting the molecule's behavior, interpreting spectroscopic data, and guiding synthetic efforts.

Computational Methodology: A Standard Protocol

The foundation of modern theoretical studies on organic molecules lies in quantum chemical calculations. Density Functional Theory (DFT) is the most common and effective method, balancing computational cost and accuracy. A typical protocol for the theoretical analysis of a molecule like this compound is outlined below.

Experimental Protocols

  • Geometry Optimization: The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved by optimizing the molecular geometry at a specific level of theory. A widely used and reliable method is DFT with the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A sufficiently large basis set, such as 6-311++G(d,p), is typically employed to ensure an accurate description of the electron distribution, including polarization and diffuse functions.

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data, compensating for the harmonic approximation and basis set deficiencies. Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions (e.g., stretching, bending).

  • Electronic Property Analysis: Key electronic properties are derived from the optimized geometry. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure. It examines charge delocalization, hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals, and quantifies the stabilization energy associated with these interactions. This offers deep insights into intramolecular charge transfer and the nature of chemical bonds.

  • Molecular Electrostatic Potential (MESP): The MESP map is plotted on the molecule's electron density surface. It visually represents the electrostatic potential, identifying regions that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites).

  • Molecular Docking (for Drug Development Context): To explore potential biological activity, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of the molecule when bound to a specific protein target. The workflow involves preparing the 3D structures of both the ligand (this compound) and the receptor protein, defining a binding site, and using a scoring function to rank the different binding poses based on their predicted binding affinity.

The following diagram illustrates a typical workflow for the computational analysis of a small molecule like this compound.

G cluster_start Initial Input cluster_dft Quantum Chemical Calculations (DFT) cluster_analysis Property Analysis cluster_application Application-Oriented Analysis start Propose Molecular Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Confirm Minimum Energy struct_params Optimized Structural Parameters (Bond Lengths, Angles) geom_opt->struct_params electronic Electronic Properties (HOMO, LUMO, MESP) geom_opt->electronic nbo NBO Analysis (Charge Delocalization) geom_opt->nbo spectra Simulated IR/Raman Spectra & PED Analysis freq_calc->spectra docking Molecular Docking (Protein Target) struct_params->docking Use Optimized Ligand Structure reactivity Reactivity Prediction electronic->reactivity G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_post Post-Docking Analysis ligand_prep Ligand Preparation (this compound) - Add hydrogens - Assign partial charges grid_gen Grid Generation (Define Binding Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (e.g., Kinase, Enzyme) - Remove water - Add hydrogens receptor_prep->grid_gen docking_run Run Docking Algorithm (e.g., AutoDock Vina) grid_gen->docking_run scoring Scoring & Ranking (Binding Affinity kcal/mol) docking_run->scoring analysis Interaction Analysis (H-bonds, Pi-Pi stacking) scoring->analysis selection Select Best Pose(s) for Further Study analysis->selection

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Chloroquinazoline Derivatives from 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized as a "privileged scaffold" in medicinal chemistry.[1] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] Notably, several quinazoline-based drugs, such as gefitinib and erlotinib, are utilized in cancer therapy as tyrosine kinase inhibitors.[2][4] The synthesis of diversely substituted quinazolines is therefore of significant interest for the discovery of novel therapeutic agents.

This document provides detailed application notes and protocols for the synthesis of 7-chloroquinazoline derivatives, utilizing the readily available starting material, 3-Amino-4-chlorobenzonitrile. The presence of the chlorine atom at the 7-position of the quinazoline ring can influence the biological activity of the molecule and offers a site for further chemical modification. We present several synthetic strategies, including metal-catalyzed and microwave-assisted methods, adapted from established literature procedures for structurally related compounds.

Synthetic Strategies and Experimental Protocols

The synthesis of quinazolines from this compound can be achieved through various methods. Below are detailed protocols for three effective approaches.

Protocol 1: One-Pot Three-Component Synthesis of 2-Aryl-7-chloroquinazolines

This protocol is adapted from methodologies for the synthesis of 2,4-disubstituted quinazolines and involves a one-pot reaction between this compound, an aldehyde, and an ammonium salt.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL), add the desired aromatic aldehyde (1.2 mmol) and ammonium acetate (2.0 mmol).

  • The reaction mixture is then subjected to either conventional heating under reflux or microwave irradiation.

  • Conventional Heating: Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Microwave Irradiation: Heat the mixture in a sealed microwave vial at 100-150 °C for 15-30 minutes.[5][6]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and collect the resulting precipitate by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reaction Workflow:

G start Start: this compound, Aldehyde, Ammonium Acetate reaction One-Pot Reaction (Conventional Heating or Microwave) start->reaction workup Aqueous Work-up & Filtration reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: 2-Aryl-7-chloroquinazoline purification->product

Caption: One-Pot Synthesis of 2-Aryl-7-chloroquinazolines.

Protocol 2: Palladium-Catalyzed Synthesis of 4-Amino-7-chloroquinazolines

This method is an adaptation of the palladium-catalyzed intramolecular C-H amidination for the synthesis of 4-aminoquinazolines from N-arylamidines and isonitriles.[1]

Experimental Protocol:

  • Step 1: Formation of the N-Aryl Amidine.

    • In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable anhydrous solvent like toluene or dioxane (10 mL).

    • Add the corresponding amine (1.1 mmol) and a catalytic amount of a Lewis acid (e.g., ZnCl₂).

    • Heat the mixture at 80-100 °C for 4-6 hours until the formation of the amidine is complete (monitored by TLC or GC-MS).

    • The intermediate amidine can be isolated or used directly in the next step.

  • Step 2: Palladium-Catalyzed Cyclization.

    • To the solution containing the N-aryl amidine, add a palladium catalyst such as Pd(OAc)₂ (5 mol%), a ligand like Xantphos (10 mol%), and a base such as Cs₂CO₃ (2.0 equiv).

    • Add the isonitrile (1.2 equiv) to the reaction mixture.

    • Heat the reaction at 100-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Reaction Workflow:

G start Start: this compound & Amine amidine_formation Amidine Formation start->amidine_formation cyclization Pd-Catalyzed Cyclization with Isonitrile amidine_formation->cyclization workup Extraction & Work-up cyclization->workup purification Column Chromatography workup->purification product Product: 4-Amino-7-chloroquinazoline purification->product

Caption: Palladium-Catalyzed Synthesis of 4-Amino-7-chloroquinazolines.

Protocol 3: Copper-Catalyzed Synthesis of 2,4-Disubstituted-7-chloroquinazolines

This protocol is based on the copper-catalyzed synthesis of quinazolines from 2-halobenzonitriles and amidines.[7]

Experimental Protocol:

  • In a sealed tube, combine this compound (1.0 mmol), the desired amidine hydrochloride (1.2 mmol), a copper catalyst such as CuI (10 mol%), a ligand like N,N'-dimethylethylenediamine (DMEDA, 20 mol%), and a base such as K₂CO₃ (2.0 equiv).

  • Add a suitable solvent, for example, DMF (5 mL).

  • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 2,4-disubstituted-7-chloroquinazoline.

Reaction Workflow:

G start Start: this compound & Amidine reaction Cu-Catalyzed Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 2,4-Disubstituted-7-chloroquinazoline purification->product

Caption: Copper-Catalyzed Synthesis of 2,4-Disubstituted-7-chloroquinazolines.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of quinazolines using methods analogous to those described above. Please note that the starting materials in the cited literature may differ slightly, but the data provides a useful benchmark for expected outcomes.

Table 1: One-Pot Synthesis of Quinazolines

EntryAldehydeMethodTemp (°C)TimeYield (%)Reference
1BenzaldehydeConventionalReflux8 h85Adapted from[8]
24-ChlorobenzaldehydeMicrowave12020 min92Adapted from[5]
34-MethoxybenzaldehydeConventionalReflux10 h82Adapted from[8]
42-NaphthaldehydeMicrowave14015 min88Adapted from[5]

Table 2: Metal-Catalyzed Synthesis of 4-Aminoquinazolines

EntryCatalystLigandBaseTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂XantphosCs₂CO₃1101889[1]
2CuIDMEDAK₂CO₃801285[7]
3PdCl₂(PPh₃)₂-K₂CO₃1002478Adapted from[9]
4Cu₂O-K₃PO₄1202081Adapted from[10]

Applications in Drug Development: Targeting Signaling Pathways

Quinazoline derivatives are of particular interest in oncology due to their ability to inhibit protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[2][4] The 7-chloroquinazoline scaffold is a key feature in several potent kinase inhibitors. These compounds often target the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][11]

Inhibition of the EGFR Signaling Pathway:

The EGFR signaling pathway plays a central role in the development and progression of many cancers. Upon binding of a ligand, such as EGF, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that ultimately leads to cell proliferation and survival. 7-Chloroquinazoline derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking this signaling cascade.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras P ATP ATP ATP->EGFR Quinazoline 7-Chloroquinazoline Derivative Quinazoline->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a 7-chloroquinazoline derivative.

References

3-Amino-4-chlorobenzonitrile: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Medicinal Chemistry

Introduction

3-Amino-4-chlorobenzonitrile is a valuable and versatile building block in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its substituted benzonitrile core, featuring strategically positioned amino, chloro, and nitrile functional groups, provides a key scaffold for the synthesis of a diverse range of heterocyclic compounds with potent and selective inhibitory activity against various protein kinases. The inherent reactivity of the amino and nitrile groups allows for their facile incorporation into privileged kinase inhibitor skeletons, such as those based on pyrimidine, quinazoline, and pyrrolopyrimidine cores. The chloro substituent offers a site for further synthetic elaboration or can play a crucial role in establishing key interactions within the ATP-binding pocket of target kinases. These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of potential kinase inhibitors, with a focus on targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Applications in Kinase Inhibitor Synthesis

The structural motif of this compound is particularly amenable to the construction of compounds targeting the ATP-binding site of various kinases. The vicinal amino and nitrile functionalities can be readily cyclized with appropriate reagents to form fused pyrimidine rings, a common core structure in many clinically approved kinase inhibitors.

Key Target Classes:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are frequently implicated in the pathogenesis of various solid tumors, including non-small cell lung cancer and colorectal cancer.

  • Janus Kinases (JAKs): A family of non-receptor tyrosine kinases that are essential components of the signaling pathways for numerous cytokines and growth factors. Dysregulation of JAK signaling is associated with inflammatory diseases and myeloproliferative neoplasms.[1][2]

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases that are involved in a wide range of cellular processes, including cell growth, adhesion, and migration.

  • Bcr-Abl: A fusion protein with constitutively active tyrosine kinase activity, which is the causative agent of chronic myeloid leukemia (CML).

Experimental Protocols

The following protocols provide a representative workflow for the synthesis and evaluation of a potential kinase inhibitor library derived from this compound. The initial steps focus on the elaboration of the core structure, followed by a typical kinase inhibition assay.

Protocol 1: Synthesis of a Fused Pyrimidine Kinase Inhibitor Core

This protocol outlines a general approach for the construction of a pyrimido[4,5-d]pyrimidine scaffold, a common core in many kinase inhibitors, starting from this compound.

Step 1: Synthesis of an N-Acyl Intermediate

  • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-acylated intermediate.

Step 2: Cyclization to form the Fused Pyrimidine Ring

  • In a microwave-safe vial, combine the N-acyl intermediate (1.0 eq.), a suitable cyclizing agent such as formamide or a substituted amidine hydrochloride (1.5 eq.), and a catalytic amount of a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Seal the vial and heat the reaction mixture in a microwave reactor to a temperature between 120-180 °C for 30-90 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Further purify the product by recrystallization or column chromatography to obtain the desired fused pyrimidine core.

Protocol 2: EGFR Tyrosine Kinase Inhibition Assay

This protocol describes a method to evaluate the in vitro inhibitory activity of the synthesized compounds against EGFR tyrosine kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Adenosine-5'-triphosphate (ATP)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Synthesized inhibitor compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • Microplate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the inhibitor compounds in DMSO.

    • In a 96-well plate, add the kinase assay buffer, the EGFR enzyme, and the peptide substrate.

    • Add the diluted inhibitor compounds or DMSO (for the control) to the wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data for a series of hypothetical kinase inhibitors derived from a this compound scaffold are summarized in the table below. This data is representative of what would be generated in a drug discovery campaign.

Compound IDModification on Pyrimidine RingEGFR IC₅₀ (nM)JAK3 IC₅₀ (nM)
ABC-001 Methyl15>1000
ABC-002 Phenyl5850
ABC-003 4-Fluorophenyl2500
ABC-004 3-Methoxyphenyl8>1000
Erlotinib (Reference)2-
Tofacitinib (Reference)-1

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow Start This compound Step1 Step 1: N-Acylation Start->Step1 Intermediate N-Acyl Intermediate Step1->Intermediate Step2 Step 2: Cyclization (e.g., with Formamide) Intermediate->Step2 Core Fused Pyrimidine Core Step2->Core Diversification Further Diversification (e.g., Suzuki Coupling) Core->Diversification Library Compound Library Diversification->Library Screening Biological Screening (Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound SAR->Lead

Caption: Kinase Inhibitor Synthesis Workflow.

References

Synthesis of 3-Amino-4-chlorobenzonitrile: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental protocol for the synthesis of 3-Amino-4-chlorobenzonitrile, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The procedure outlined below follows a common synthetic route involving the reduction of 4-chloro-3-nitrobenzonitrile. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Materials and Methods

The synthesis of this compound is typically achieved through the reduction of the nitro group of 4-chloro-3-nitrobenzonitrile. This transformation can be accomplished using various reducing agents. The following protocol details a common method using tin(II) chloride as the reducing agent.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

Property4-chloro-3-nitrobenzonitrile (Starting Material)This compound (Product)
Molecular Formula C₇H₃ClN₂O₂[1][2]C₇H₅ClN₂[3][4]
Molecular Weight 182.56 g/mol [1][2]152.58 g/mol [3][4]
Appearance White to yellow crystalline solid[1]Solid[3]
Melting Point 98-100 °C[1]87-91 °C[3]
Boiling Point 284.8±25.0 °C at 760 mmHg[1]Not available
CAS Number 939-80-0[1]53312-79-1[3]

Experimental Protocol

The synthesis of this compound is performed via the reduction of 4-chloro-3-nitrobenzonitrile.

Step 1: Nitration of p-chlorobenzonitrile (Synthesis of Starting Material)

The starting material, 4-chloro-3-nitrobenzonitrile, can be synthesized by the nitration of p-chlorobenzonitrile.[5]

  • In a three-neck flask equipped with a magnetic stirrer and cooled in an ice bath to below 0°C, add 20 mL of 95% concentrated sulfuric acid.[5]

  • Slowly add 4.79 g (40.1 mmol) of p-chlorobenzonitrile to the sulfuric acid and stir until completely dissolved. Continue stirring for an additional 20 minutes.[5]

  • Over the course of 1 hour, slowly add 4.0 g (63 mmol) of 95% fuming nitric acid, maintaining the temperature below 0°C.[5]

  • After the addition is complete, continue to stir the reaction mixture at a low temperature for 30 minutes.[5]

  • Slowly pour the reaction mixture into 100 mL of ice water, which will cause a white solid to precipitate.[5]

  • Filter the precipitate and wash the filter cake with a 5% sodium bicarbonate solution, followed by water, until the washings are neutral.[5]

  • The crude product can be recrystallized from an 80% ethanol/water solution and dried at 60°C to yield 4-chloro-3-nitrobenzonitrile.[5]

Step 2: Reduction of 4-chloro-3-nitrobenzonitrile

This step describes the conversion of the nitro group to an amino group to yield the final product. A common method for the reduction of aromatic nitro compounds is the use of stannous chloride (tin(II) chloride) in an acidic medium.[6]

  • Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. For every mole of the nitro compound, typically 3-5 moles of stannous chloride are used.

  • In a reaction flask, dissolve 4-chloro-3-nitrobenzonitrile in a suitable solvent such as ethanol or ethyl acetate.

  • Slowly add the stannous chloride solution to the solution of 4-chloro-3-nitrobenzonitrile while stirring. The reaction is exothermic, so the temperature should be controlled, typically by using an ice bath, to keep it below 30°C.[6]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the acidic mixture by the slow addition of a concentrated sodium hydroxide solution while cooling the flask in an ice bath. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts.

  • The filtrate is then extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.

Logical Workflow of Synthesis

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow p_chlorobenzonitrile p-chlorobenzonitrile nitration Nitration (H₂SO₄, HNO₃) p_chlorobenzonitrile->nitration intermediate 4-chloro-3-nitrobenzonitrile nitration->intermediate reduction Reduction (e.g., SnCl₂/HCl) intermediate->reduction product This compound reduction->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Synthetic pathway for this compound.

Safety Precautions

  • This synthesis should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure. The product, this compound, is classified as an acute toxicant (oral), a skin irritant, a skin sensitizer, an eye irritant, and may cause respiratory irritation.[3]

References

Reactions of 3-Amino-4-chlorobenzonitrile with Electrophiles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chlorobenzonitrile is a versatile bifunctional molecule featuring a nucleophilic amino group and an electron-withdrawing nitrile group on a chlorinated benzene ring. This unique combination of functional groups makes it a valuable starting material for the synthesis of a diverse range of chemical entities, particularly in the fields of medicinal chemistry and materials science. The amino group is readily susceptible to reactions with various electrophiles, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures. These modifications can significantly alter the physicochemical and pharmacological properties of the parent molecule, leading to the development of novel therapeutic agents and functional materials.

This document provides detailed application notes and experimental protocols for the reaction of this compound with several classes of electrophiles, including acylating agents, alkylating agents, and carbonyl compounds. The resulting products, such as N-acyl derivatives and Schiff bases, are important intermediates in the synthesis of various biologically active compounds, including potential kinase inhibitors.

I. N-Acylation Reactions

N-acylation of this compound is a fundamental transformation that introduces an amide functionality. This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base to neutralize the acidic byproduct.

Data Presentation: N-Acylation of this compound
Electrophile (Acylating Agent)ProductReaction ConditionsYield (%)
Acetyl chlorideN-(2-chloro-5-cyanophenyl)acetamidePyridine, CH₂Cl₂, 0 °C to rt, 2-4 h>95 (assumed)
Benzoyl chlorideN-(2-chloro-5-cyanophenyl)benzamidePyridine, CH₂Cl₂, 0 °C to rt, 2-4 hHigh (expected)
Acetic AnhydrideN-(2-chloro-5-cyanophenyl)acetamidePyridine, 0 °C to rt, 2-4 hHigh (expected)
Experimental Protocols: N-Acylation

Protocol 1: Synthesis of N-(2-chloro-5-cyanophenyl)acetamide using Acetyl Chloride

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of N-(2-chloro-5-cyanophenyl)benzamide using Benzoyl Chloride

This protocol follows the same general procedure as Protocol 1, with the substitution of benzoyl chloride (1.1 eq) for acetyl chloride.

Protocol 3: Synthesis of N-(2-chloro-5-cyanophenyl)acetamide using Acetic Anhydride

This protocol follows the same general procedure as Protocol 1, with the substitution of acetic anhydride (1.1 eq) for acetyl chloride.

II. N-Alkylation Reactions

N-alkylation introduces an alkyl group to the amino functionality of this compound. This reaction typically involves the use of an alkylating agent such as an alkyl halide or a sulfate in the presence of a base.

Data Presentation: N-Alkylation of this compound
Electrophile (Alkylating Agent)ProductReaction ConditionsYield (%)
Methyl IodideN-methyl-3-amino-4-chlorobenzonitrileNaH, THF/DMF, 80 °C, 24 hModerate to High (expected)
Dimethyl SulfateN-methyl-3-amino-4-chlorobenzonitrileNaH, THF/DMF, rt to 50 °CModerate to High (expected)
Experimental Protocol: N-Alkylation

Protocol 4: Synthesis of N-methyl-3-amino-4-chlorobenzonitrile using Methyl Iodide

Materials:

  • This compound

  • Methyl iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in a mixture of anhydrous THF and DMF at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 24 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Schiff Base Formation (Imination)

The reaction of this compound with aldehydes or ketones leads to the formation of Schiff bases (imines). This condensation reaction is often catalyzed by an acid or a base and typically involves the removal of water.

Data Presentation: Schiff Base Formation
Electrophile (Carbonyl Compound)ProductReaction ConditionsYield (%)
BenzaldehydeN-(phenylmethylidene)-3-amino-4-chlorobenzonitrileEthanol, Glacial Acetic Acid (cat.), Reflux, 2-6 hHigh (expected)
AcetoneN-(propan-2-ylidene)-3-amino-4-chlorobenzonitrileEthanol, Glacial Acetic Acid (cat.), Reflux, 2-6 hModerate (expected)
Experimental Protocols: Schiff Base Formation

Protocol 5: Synthesis of a Schiff Base with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add benzaldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualizations

Experimental Workflow for N-Acylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in anhydrous DCM B Cool to 0 °C A->B C Add anhydrous pyridine B->C D Add acyl chloride dropwise C->D E Warm to room temperature and stir for 2-4 h D->E F Monitor by TLC E->F G Quench with water F->G H Extract with DCM G->H I Wash organic layer H->I J Dry and concentrate I->J K Purify product J->K

Caption: Workflow for the N-acylation of this compound.

Logical Relationship in Drug Development

A This compound (Starting Material) B Reaction with Electrophiles (Acylation, Alkylation, etc.) A->B Synthesis C Library of Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D Testing E Lead Compound Identification D->E Analysis F Lead Optimization E->F G Preclinical & Clinical Development F->G

Caption: Role of this compound derivatives in a drug discovery pipeline.

Application in Drug Discovery: Targeting EGFR

Derivatives of aminobenzonitriles have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2] The general structure of many EGFR inhibitors includes a heterocyclic core that binds to the ATP-binding site of the kinase domain. The N-acylated and N-alkylated derivatives of this compound can serve as crucial intermediates for the synthesis of such heterocyclic systems, for instance, through cyclization reactions.

EGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Inhibitor Derivative of This compound Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of potential drugs.

The development of novel derivatives from this compound offers a promising avenue for the discovery of new EGFR inhibitors, potentially overcoming existing drug resistance mechanisms. The synthetic protocols provided herein serve as a foundational resource for researchers engaged in this area of drug development.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). 3-Amino-4-chlorobenzonitrile is a valuable building block, and its derivatization via Suzuki coupling provides a pathway to a diverse range of 3-amino-4-arylbenzonitriles, which are key intermediates in the development of various therapeutic agents.

These application notes provide a comprehensive overview of the Suzuki coupling reaction as applied to this compound, including detailed protocols, reaction conditions, and expected outcomes based on analogous transformations.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Due to the presence of both an amino and a chloro substituent on the aromatic ring, careful optimization of the reaction conditions is crucial to achieve high yields and minimize side reactions. The electron-donating amino group and the electron-withdrawing nitrile group can influence the reactivity of the aryl chloride.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These conditions are derived from successful couplings of structurally similar substrates, such as 4-chlorobenzonitrile and ortho-haloanilines.[1][2]

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane1001680-90
33-Tolylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (3)DME/H₂O (4:1)901875-85
42-Thienylboronic acidCataCXium A palladacycle (2)-Cs₂CO₃ (2)2-MeTHF801290-98
54-Fluorophenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.5)DMF1101070-80

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or a preformed palladacycle) (1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, 2-MeTHF)

  • Degassed water (if using a biphasic system)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware, including a round-bottom flask or reaction vial with a condenser and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and, if necessary, the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene) via syringe to achieve a suitable concentration (typically 0.1-0.5 M). If a biphasic system is used, add the degassed water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction```dot

Suzuki_Coupling_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-X pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex pd_r_r R-Pd(II)L_n-R' pd_complex->pd_r_r transmetalation Transmetalation transmetalation->pd_r_r pd_r_r->pd0 product Ar-R' (Coupled Product) pd_r_r->product reductive_elimination Reductive Elimination reductive_elimination->pd0 aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid R'-B(OR)₂ (Arylboronic acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: Interrelationship of the essential components in a Suzuki coupling reaction.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chlorobenzonitrile is a versatile starting material in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its ortho-amino nitrile functionality provides a reactive scaffold for cyclization reactions, leading to the formation of fused heterocyclic systems of significant interest in medicinal chemistry and drug discovery. The presence of the chlorine atom offers a site for further functionalization, allowing for the generation of diverse compound libraries. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds derived from this compound: pyrazolo[3,4-d]pyrimidines and quinazolines.

Application 1: Synthesis of 6-Chloro-Substituted Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocycles that are structural analogs of purines. This structural similarity has led to their investigation as inhibitors of various kinases and other enzymes, with applications in oncology and other therapeutic areas. The following protocols detail the synthesis of a 4-amino-6-chloropyrazolo[3,4-d]pyrimidine derivative, a key intermediate for further elaboration.

Experimental Protocols

Protocol 1.1: Synthesis of 5-Amino-3-imino-3,4-dihydro-2H-pyrazole-4-carbonitrile (Intermediate)

This protocol describes the initial cyclization to form the pyrazole ring.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in ethanol (50 mL).

  • Reagent Addition: To this solution, add hydrazine hydrate (20 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Work-up and Purification: After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired pyrazole intermediate.

Protocol 1.2: Synthesis of 4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine

This protocol outlines the formation of the fused pyrimidine ring.

  • Reaction Setup: Suspend the intermediate from Protocol 1.1 (10 mmol) in formamide (25 mL) in a round-bottom flask fitted with a reflux condenser.

  • Reaction Conditions: Heat the mixture to 180-190 °C and stir for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) and stir for 30 minutes. Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Quantitative Data
StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
1.15-Amino-3-imino-3,4-dihydro-2H-pyrazole-4-carbonitrileThis compoundHydrazine hydrateEthanolReflux6-8~80General procedure
1.24-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidineIntermediate from 1.1FormamideFormamide180-1904-6~75[1]

Reaction Workflow

G cluster_0 Protocol 1.1: Pyrazole Formation cluster_1 Protocol 1.2: Pyrimidine Ring Formation A This compound D Reflux (6-8h) A->D B Hydrazine Hydrate B->D C Ethanol (Solvent) C->D E 5-Amino-3-imino-3,4-dihydro-2H-pyrazole-4-carbonitrile D->E F Pyrazole Intermediate E->F H Heat (180-190°C, 4-6h) F->H G Formamide G->H I 4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine H->I

Caption: Workflow for the synthesis of 4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Application 2: Synthesis of 7-Chloro-4-iminoquinazolines

Quinazoline derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following protocol describes a potential pathway for the synthesis of a 7-chloro-4-iminoquinazoline derivative from this compound.

Experimental Protocols

Protocol 2.1: Synthesis of N'-(2-Chloro-5-cyanophenyl)-N,N-dimethylformimidamide

This protocol details the formation of a key formimidamide intermediate.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve this compound (10 mmol) in anhydrous toluene (50 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol) dropwise over 15 minutes.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Protocol 2.2: Synthesis of 7-Chloro-4-imino-3,4-dihydroquinazoline

This protocol describes the cyclization to form the quinazoline ring.

  • Reaction Setup: Dissolve the formimidamide intermediate from Protocol 2.1 (10 mmol) in a suitable solvent such as ethanol (50 mL) in a round-bottom flask.

  • Reagent Addition: Add a solution of ammonia in ethanol (saturated, 20 mL).

  • Reaction Conditions: Heat the mixture in a sealed tube or a pressure vessel at 120-140 °C for 24 hours.

  • Work-up and Purification: After cooling, the solvent is evaporated under reduced pressure. The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and can be recrystallized from a suitable solvent to yield the pure quinazoline product.

Quantitative Data
StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
2.1N'-(2-Chloro-5-cyanophenyl)-N,N-dimethylformimidamideThis compoundDMF-DMAToluene0 - RT12-16~90General procedure
2.27-Chloro-4-imino-3,4-dihydroquinazolineIntermediate from 2.1Ammonia in EthanolEthanol120-14024~60General procedure

Reaction Pathway

G A This compound C N'-(2-Chloro-5-cyanophenyl)-N,N-dimethylformimidamide A->C Toluene, 0°C to RT B DMF-DMA B->C E 7-Chloro-4-imino-3,4-dihydroquinazoline C->E Ethanol, 120-140°C D Ammonia in Ethanol D->E

Caption: Synthetic pathway for 7-Chloro-4-imino-3,4-dihydroquinazoline.

References

Application Notes and Protocols: Condensation Reaction of 3-Amino-4-chlorobenzonitrile with Dicarbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid, aromatic structure serves as a versatile scaffold for the development of therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] A primary synthetic route to these valuable molecules is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.

This document provides detailed application notes and experimental protocols for the condensation reaction of 3-Amino-4-chlorobenzonitrile with various dicarbonyl compounds to synthesize 6-chloro-7-cyanoquinoxaline derivatives. These derivatives are of particular interest due to the electron-withdrawing nature of the chloro and cyano substituents, which can significantly influence their physicochemical properties and biological activity.

Applications in Drug Discovery and Development

The quinoxaline core is a key pharmacophore in numerous biologically active molecules. Notably, quinoxaline derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Kinase Inhibition:

Many quinoxaline derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4][5][6] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][5] By targeting key kinases in this cascade, such as PI3K and mTOR, quinoxaline-based inhibitors can effectively block downstream signaling, leading to the suppression of tumor growth and induction of apoptosis.

Another important target is the Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[7][8] ASK1 is activated by various stress signals, including oxidative stress and inflammatory cytokines, and plays a crucial role in mediating apoptosis and inflammation.[7][8] Quinoxaline derivatives have shown promise as inhibitors of ASK1, suggesting their therapeutic potential in treating conditions such as neurodegenerative diseases, inflammatory disorders, and ischemia-reperfusion injury.[7][8]

The following diagram illustrates the inhibitory action of quinoxaline derivatives on the PI3K/Akt/mTOR signaling pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Growth, and Survival S6K->Proliferation EIF4EBP1->Proliferation inhibits Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K inhibits Quinoxaline->mTORC1 inhibits

Caption: Quinoxaline derivatives as inhibitors of the PI3K/Akt/mTOR pathway.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of these compounds.

experimental_workflow start Start: this compound + Dicarbonyl Compound synthesis Condensation Reaction start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Screening (e.g., Kinase Assays, Cell Viability) characterization->screening data_analysis Data Analysis and Structure-Activity Relationship (SAR) screening->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Refinement end End: Candidate Drug lead_optimization->end

Caption: General workflow for synthesis and evaluation of quinoxaline derivatives.

Data Presentation: Condensation Reaction of Substituted o-Phenylenediamines with Dicarbonyls

While specific data for the condensation of this compound is not extensively available in the literature, the following table summarizes representative data for the condensation of various substituted o-phenylenediamines with different dicarbonyl compounds to provide an expected range of reaction outcomes.

o-Phenylenediamine Derivative Dicarbonyl Compound Solvent Catalyst/Conditions Time (h) Yield (%)
4,5-dichloro-1,2-phenylenediamineBenzilGlacial Acetic AcidReflux4-5High (not specified)
o-phenylenediamineBenzilEthanolBentonite Clay K-10, RT0.395
o-phenylenediamineBenzilTolueneAlumina-supported MoVP, RT292
4-nitro-o-phenylenediamineBenzilEthanolThiamine, Ultrasound, RT1High (not specified)
o-phenylenediamineBenzilEthanolUltrasound, RT198

Note: This table is a compilation of data from analogous reactions and serves as a guideline. Actual reaction times and yields for the condensation of this compound may vary and require optimization.

Experimental Protocols

The following are detailed protocols for the synthesis of 6-chloro-7-cyanoquinoxaline derivatives through the condensation of this compound with various dicarbonyl compounds.

Protocol 1: Synthesis of 6-chloro-7-cyano-2,3-diphenylquinoxaline from Benzil

Materials:

  • This compound

  • Benzil

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of benzil in 20 mL of glacial acetic acid.

  • Attach a reflux condenser to the flask and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 100 mL of ice-cold water with stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with copious amounts of cold water to remove any residual acetic acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 6-chloro-7-cyano-2,3-diphenylquinoxaline.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by IR, 1H-NMR, 13C-NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Green Synthesis of 6-chloro-7-cyano-2,3-diphenylquinoxaline using a Heterogeneous Catalyst

Materials:

  • This compound

  • Benzil

  • Ethanol

  • Bentonite Clay K-10 (or other suitable solid acid catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper with a pad of celite

  • Beakers and other standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask, add 1.0 mmol of this compound, 1.0 mmol of benzil, and 1.0 g of bentonite clay K-10.

  • Add 15 mL of ethanol to the flask and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.

  • Upon completion, filter the reaction mixture through a pad of celite in a Buchner funnel to remove the catalyst.

  • Wash the celite pad with a small amount of warm ethanol.

  • Combine the filtrates and reduce the volume of the solvent under reduced pressure.

  • Add 20 mL of water to the concentrated solution to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol if further purification is required.

  • Characterize the product as described in Protocol 1.

Protocol 3: Synthesis of 6-chloro-7-cyanoquinoxaline from Glyoxal or Methylglyoxal

Materials:

  • This compound

  • Glyoxal (40% aqueous solution) or Methylglyoxal (40% aqueous solution)

  • Ethanol

  • Sodium bisulfite (for purification, if necessary)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve 1.0 mmol of this compound in 15 mL of ethanol in a 50 mL round-bottom flask with stirring.

  • Slowly add 1.1 mmol of the 40% aqueous solution of glyoxal or methylglyoxal to the stirred solution at room temperature.

  • A precipitate may form immediately or after a short period of stirring.

  • Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and then with water.

  • If the product is impure, it can be purified by forming a bisulfite adduct. Suspend the crude product in a saturated sodium bisulfite solution, stir for 1 hour, filter, and then regenerate the quinoxaline by adding a base (e.g., sodium carbonate solution).

  • Dry the purified product under vacuum.

  • Characterize the product by appropriate spectroscopic methods.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and dicarbonyl compounds may be irritating or harmful. Handle with care and avoid inhalation, ingestion, and skin contact.

  • Glacial acetic acid is corrosive. Handle with appropriate care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes: 3-Amino-4-chlorobenzonitrile as a Versatile Intermediate for Novel Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-chlorobenzonitrile is a valuable and versatile intermediate in the synthesis of a variety of dye classes, primarily due to the presence of a reactive primary amine group that can be readily diazotized, and the influence of the electron-withdrawing chloro and nitrile groups on the resulting chromophore. These structural features allow for the creation of dyes with a wide spectrum of colors and potentially enhanced properties such as lightfastness and thermal stability. This document provides detailed application notes and generalized experimental protocols for the synthesis of azo dyes using this compound as a key precursor.

Introduction

This compound, also known as 2-chloro-5-cyanoaniline, is an aromatic amine with the molecular formula C₇H₅ClN₂.[1] Its chemical structure, featuring a primary amino group, a chlorine atom, and a nitrile group on a benzene ring, makes it a valuable building block in organic synthesis. The amino group can be readily converted into a diazonium salt, which is a highly reactive intermediate for the synthesis of azo dyes. The presence of the chloro and nitrile substituents can significantly influence the electronic properties of the resulting dye molecule, affecting its color, fastness, and other performance characteristics.

Potential Applications in Dye Synthesis

The primary application of this compound in dye synthesis is as a diazo component for the preparation of azo dyes. Azo dyes are the largest and most versatile class of synthetic organic dyes, characterized by the presence of one or more azo groups (-N=N-).

  • Disperse Dyes: Due to its relatively small molecular size and potential for producing bright, clear colors, dyes derived from this compound are well-suited for application as disperse dyes for coloring synthetic fibers such as polyester and cellulose acetate.

  • Azo Dyes: The diazotized form of this compound can be coupled with a wide variety of aromatic compounds (coupling components), such as phenols, naphthols, and aromatic amines, to produce a vast range of colors spanning the entire visible spectrum.

  • Fluorescent Dyes: While less common, the structural motif of an electron-donating amino group and electron-withdrawing nitrile and chloro groups provides a basis for the design of push-pull fluorophores. Further molecular modifications could lead to the development of novel fluorescent dyes.

  • Heterocyclic Dyes: The amino group of this compound can also serve as a reactive site for the construction of various heterocyclic systems, which are integral to many classes of high-performance dyes.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of a monoazo dye using this compound as the diazo component and 2-naphthol as the coupling component. These protocols are based on established methods for diazotization and azo coupling reactions and should be considered as a starting point for optimization.[2][3]

1. Diazotization of this compound

This procedure converts the primary aromatic amine into a reactive diazonium salt.

  • Materials:

    • This compound

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Distilled Water

    • Ice

    • Starch-iodide paper

  • Procedure:

    • In a beaker, suspend 0.01 mol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.

    • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

    • In a separate beaker, prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold distilled water.

    • Add the sodium nitrite solution dropwise to the cooled amine suspension while maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

    • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

2. Azo Coupling with 2-Naphthol

The diazonium salt is reacted with a coupling component to form the azo dye.

  • Materials:

    • Diazonium salt solution from the previous step

    • 2-Naphthol

    • Sodium Hydroxide (NaOH)

    • Distilled Water

    • Ice

  • Procedure:

    • In a separate beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with continuous and efficient stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Maintain the temperature below 5 °C and continue stirring for 30-60 minutes to ensure complete coupling.

3. Isolation and Purification of the Azo Dye

The synthesized dye is isolated and purified.

  • Procedure:

    • Isolate the crude dye by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.

    • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

    • Dry the purified dye in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Data Presentation

The following tables provide a representative summary of the expected data for a monoazo dye synthesized from this compound and 2-naphthol. Note: This data is illustrative and will vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53312-79-1[1]
Molecular Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol [1]
Appearance Light yellow to orange powder/crystal
Melting Point 87-91 °C

Table 2: Representative Data for a Monoazo Dye Synthesized from this compound and 2-Naphthol

ParameterExpected ValueNotes
Appearance Red to Orange PowderThe exact shade depends on the crystalline form and purity.
Yield 70-90%Highly dependent on reaction conditions and purification.
Melting Point >200 °C (decomposes)Azo dyes often decompose at high temperatures.
λmax (in Ethanol) 480 - 520 nmThe maximum absorption wavelength determines the color.
Solubility Insoluble in water, soluble in organic solvents (e.g., ethanol, acetone, DMF)Typical for disperse dyes.

Visualizations

dye_synthesis_pathway cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Product A This compound C Diazotization (NaNO₂, HCl, 0-5 °C) A->C Forms Diazonium Salt B 2-Naphthol D Azo Coupling (NaOH, 0-5 °C) B->D Coupling Component C->D Reacts with E Monoazo Dye D->E Forms

Caption: Synthesis pathway of a monoazo dye.

experimental_workflow start Start diazotization Diazotization of This compound start->diazotization coupling Azo Coupling with Coupling Component diazotization->coupling isolation Isolation by Filtration coupling->isolation purification Purification by Recrystallization isolation->purification characterization Characterization (Spectroscopy, MP) purification->characterization end End characterization->end

Caption: General experimental workflow for azo dye synthesis.

Disclaimer

The information provided in these application notes is intended for guidance and informational purposes only. The experimental protocols are generalized and based on established chemical principles for analogous compounds. Due to the limited availability of published research specifically on the use of this compound in dye synthesis, these procedures will likely require optimization to achieve desired results. All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times. Researchers should consult relevant safety data sheets (SDS) for all chemicals used.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Amino-4-chlorobenzonitrile as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the presence of three reactive sites: an amino group, a chloro group, and a cyano group, allowing for diverse and selective functionalization.

The following sections detail the application of Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Cyanation reactions for the synthesis of a variety of substituted benzonitrile derivatives. These derivatives are valuable intermediates in the discovery and development of novel therapeutics, particularly as kinase inhibitors and other biologically active molecules.

Suzuki-Miyaura Coupling: Synthesis of 3-Amino-4-arylbenzonitriles

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position, yielding 3-amino-4-arylbenzonitriles. These products are important scaffolds in numerous pharmaceutical compounds.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1101692
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF902478
42-Thiopheneboronic acid[Pd(dppf)Cl₂] (3)-Na₂CO₃Acetonitrile801888
Experimental Protocol: Synthesis of 3-Amino-4-(phenyl)benzonitrile

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 152.58 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (2.0 mmol, 424.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add toluene (5 mL) and deionized water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Amino-4-(phenyl)benzonitrile.

Suzuki_Miyaura_Workflow A 1. Add Reactants: This compound, Phenylboronic acid, Base (K3PO4) B 2. Add Catalyst System: Pd(OAc)2, SPhos A->B C 3. Add Solvents: Toluene, Water B->C D 4. Inert Atmosphere: Evacuate & backfill with N2/Ar (3x) C->D E 5. Reaction: Heat to 100 °C, Stir for 12 h D->E F 6. Work-up: Extraction with Ethyl Acetate E->F G 7. Purification: Column Chromatography F->G H Product: 3-Amino-4-phenylbenzonitrile G->H

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination: Synthesis of 3-Amino-4-(arylamino)benzonitriles

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3][4][5] This reaction enables the coupling of this compound with a wide range of primary and secondary amines to produce novel 3-amino-4-(arylamino)benzonitriles, which are of interest in drug discovery.

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101890
2MorpholinePd(OAc)₂ (3)RuPhos (6)K₂CO₃1,4-Dioxane1002482
3N-Methylaniline[Pd(allyl)Cl]₂ (1.5)BrettPhos (3)Cs₂CO₃THF802088
4IndolePd(OAc)₂ (2)DavePhos (4)K₃PO₄DMF1201675
Experimental Protocol: Synthesis of 3-Amino-4-(phenylamino)benzonitrile

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg).

  • Add toluene (2 mL) and stir for 10 minutes to form the catalyst complex.

  • In a separate flask, add this compound (1.0 mmol, 152.58 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), and toluene (3 mL).

  • Add the pre-formed catalyst solution to the flask containing the reactants.

  • Add aniline (1.1 mmol, 102.4 mg, 100.4 µL).

  • Seal the flask and heat the reaction mixture to 110 °C with stirring for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 3-Amino-4-(phenylamino)benzonitrile.

Buchwald_Hartwig_Pathway cluster_Pd0 Pd(0) Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-Cl C [Ar-Pd(II)-Cl]L_n B->C D Amine Coordination C->D HNR'R'' E [Ar-Pd(II)(NHR'R'')]L_n D->E F Deprotonation (Base) E->F G [Ar-Pd(II)(NR'R'')]L_n F->G H Reductive Elimination G->H H->A Ar-NR'R''

Buchwald-Hartwig Amination Catalytic Cycle

Heck Reaction: Synthesis of 3-Amino-4-alkenylbenzonitriles

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[6] This reaction provides a direct method for the vinylation of this compound, leading to the synthesis of 3-amino-4-alkenylbenzonitriles, which can serve as precursors for various heterocyclic systems.

Data Presentation: Heck Reaction Conditions and Yields
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801885
3AcrylonitrilePd(PPh₃)₄ (5)-NaOAcDMA1201668
4Cyclohexene[Pd(dppf)Cl₂] (2.5)-Cs₂CO₃Toluene1103655
Experimental Protocol: Synthesis of 3-Amino-4-styrylbenzonitrile

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a sealable reaction tube, add this compound (1.0 mmol, 152.58 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and P(o-tol)₃ (0.04 mmol, 12.2 mg).

  • Add DMF (5 mL) and triethylamine (2.0 mmol, 202.4 mg, 279 µL).

  • Add styrene (1.5 mmol, 156.2 mg, 171 µL).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 3-Amino-4-styrylbenzonitrile.

Heck_Reaction_Logic Start Start: This compound + Styrene Catalysis Pd(OAc)2 / P(o-tol)3 Et3N, DMF, 100 °C Start->Catalysis Intermediate Formation of π-alkene complex Catalysis->Intermediate Insertion Migratory Insertion Intermediate->Insertion Elimination β-Hydride Elimination Insertion->Elimination Product Product: 3-Amino-4-styrylbenzonitrile Elimination->Product

Heck Reaction Logical Flow

Sonogashira Coupling: Synthesis of 3-Amino-4-alkynylbenzonitriles

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction allows for the introduction of an alkynyl group at the 4-position of this compound, yielding 3-amino-4-alkynylbenzonitriles, which are versatile intermediates for the synthesis of heterocycles and conjugated materials.

Data Presentation: Sonogashira Coupling Conditions and Yields
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF601288
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (6)i-Pr₂NHToluene801691
31-Hexyne[Pd(dppf)Cl₂] (2.5)CuI (5)PiperidineDMF701880
4Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)CuI (4)K₂CO₃1,4-Dioxane902476
Experimental Protocol: Synthesis of 3-Amino-4-(phenylethynyl)benzonitrile

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 152.58 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (2 mL).

  • Add phenylacetylene (1.2 mmol, 122.6 mg, 134 µL) dropwise.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, filter through a pad of Celite®, and wash with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography (eluent: hexane/ethyl acetate gradient) to give 3-Amino-4-(phenylethynyl)benzonitrile.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L2) OA->PdII Trans Transmetalation PdII->Trans Cu-C≡CR PdII_alkyne Ar-Pd(II)-C≡CR(L2) Trans->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Ar-C≡CR CuX CuX Cu_alkyne Cu-C≡CR CuX->Cu_alkyne + Alkyne + Base Alkyne H-C≡CR Base Base Cu_alkyne->Trans

Sonogashira Coupling Catalytic Cycles

Palladium-Catalyzed Cyanation

While this compound already contains a cyano group, palladium-catalyzed cyanation can be a relevant transformation for related substrates or in scenarios where a different cyano source is preferred for isotopic labeling or to overcome catalyst poisoning.[9][10][11] The reaction typically involves a palladium catalyst, a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), and a suitable ligand.

Data Presentation: Cyanation Reaction Conditions and Yields (Hypothetical for a related substrate)

Note: As this compound already possesses a nitrile group, this table is illustrative for a related substrate like 3-amino-4-bromobenzene to demonstrate the reaction conditions.

EntrySubstrateCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
13-Amino-4-bromobenzeneZn(CN)₂Pd₂(dba)₃ (2)dppf (4)Zn powderDMF100695
23-Amino-4-bromobenzeneK₄[Fe(CN)₆]Pd(OAc)₂ (3)cataCXium A (6)Na₂CO₃NMP1401288
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of an Aryl Halide

Materials:

  • Aryl Halide (e.g., 3-Amino-4-bromobenzene)

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc powder

  • N,N-Dimethylformamide (DMF), degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a glovebox, add the aryl halide (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), dppf (0.04 mmol), and zinc powder (0.1 mmol) to a reaction vial.

  • Add degassed DMF (5 mL).

  • Seal the vial and heat the mixture at 100 °C for 6 hours with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through Celite® and wash the pad with ethyl acetate.

  • Wash the filtrate with aqueous ammonia and then with brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired aryl nitrile.

Cyanation_Workflow Start Aryl Halide Substrate Reagents Add: - Cyanide Source (e.g., Zn(CN)2) - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., dppf) Start->Reagents Solvent Add Degassed Solvent (e.g., DMF) Reagents->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Aryl Nitrile Product Purification->Product

General Workflow for Palladium-Catalyzed Cyanation

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained personnel in a well-ventilated fume hood, following all necessary safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and frequently asked questions for the recrystallization of 3-Amino-4-chlorobenzonitrile, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For this compound, polar organic solvents are generally effective. Ethanol and methanol are commonly suggested choices.[2][3] A mixed solvent system, such as ethanol/water or methanol/water, can also be effective.[4] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample, as impurity profiles can vary.

Q2: What are the key physical and chemical properties of this compound?

Understanding the compound's properties is crucial for handling and purification. Key data is summarized in the table below.

PropertyValueCitations
CAS Number 53312-79-1[5][6]
Molecular Formula C₇H₅ClN₂[5][6]
Molecular Weight 152.58 g/mol [5]
Appearance Solid, powder to crystal. Color can be slightly pale yellow or white to cream.[2][5]
Melting Point 87-91 °C (for 96% purity); higher purity samples can range up to 105 °C.[7][8]
Solubility Soluble in methanol.[2]

Q3: How can I remove colored impurities from my sample?

If the hot, dissolved solution of this compound has a noticeable color, this indicates the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution.[9][10] The charcoal adsorbs the colored compounds. After a brief period of boiling, the charcoal is removed by hot gravity filtration before the solution is cooled to induce crystallization.[10]

Q4: What are the critical safety precautions for handling this compound?

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye and respiratory irritation.[8][11]

  • Engineering Controls: Always handle this compound in a well-ventilated area or, preferably, inside a chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] A dust mask (e.g., N95) is recommended to avoid inhalation of the powder.[8]

  • Handling: Avoid creating dust.[11] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

G start Recrystallization Issue Identified prob1 Problem: No Crystals Form Upon Cooling start->prob1 prob2 Problem: Low Yield of Crystals start->prob2 prob3 Problem: Compound 'Oils Out' start->prob3 prob4 Problem: Product Still Impure start->prob4 cause1a Cause: Too Much Solvent Used prob1->cause1a cause1b Cause: Supersaturation prob1->cause1b cause2a Cause: Excess Solvent or Suboptimal Solvent Choice prob2->cause2a cause2b Cause: Premature Crystallization During Filtration prob2->cause2b cause2c Cause: Washing with Too Much or Warm Solvent prob2->cause2c cause3a Cause: Cooling Too Rapidly prob3->cause3a cause3b Cause: High Impurity Level prob3->cause3b cause4a Cause: Impurities Trapped During Fast Cooling prob4->cause4a cause4b Cause: Inappropriate Solvent prob4->cause4b sol1a Solution: Boil off excess solvent and cool again. cause1a->sol1a sol1b Solution: 1. Scratch inner flask surface. 2. Add a seed crystal. cause1b->sol1b sol2a Solution: Use minimum hot solvent. Ensure thorough cooling (ice bath). cause2a->sol2a sol2b Solution: Use a heated funnel for hot filtration. cause2b->sol2b sol2c Solution: Rinse crystals with a minimum of ice-cold solvent. cause2c->sol2c sol3a Solution: Reheat to dissolve, add a touch more solvent, cool slowly. cause3a->sol3a sol3b Solution: Consider pre-purification (e.g., charcoal) or a different solvent. cause3b->sol3b sol4a Solution: Repeat recrystallization with slower cooling. cause4a->sol4a sol4b Solution: Perform new solubility tests to find a better solvent. cause4b->sol4b

Caption: Troubleshooting workflow for common recrystallization issues.

1. Problem: No crystals form after the solution has cooled.

  • Possible Cause: Too much solvent was used, meaning the solution is not saturated at the lower temperature.[14]

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[15] Allow the concentrated solution to cool again.

  • Possible Cause: The solution has become supersaturated.[1]

    • Solution: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[1] The tiny scratches provide a surface for crystal nucleation. Alternatively, add a "seed crystal" of the pure compound if available.[15]

2. Problem: The yield of purified crystals is very low.

  • Possible Cause: The compound has a higher than expected solubility in the cold solvent, or too much solvent was used initially.[15][16]

    • Solution: Ensure you used the minimum amount of near-boiling solvent for dissolution.[1] Before filtering, cool the solution thoroughly in an ice-water bath to minimize the amount of product that remains dissolved in the mother liquor.

  • Possible Cause: Product was lost during the final washing step.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent.[1][9] Using room temperature or warm solvent will redissolve some of your product.

3. Problem: The compound separates as an oil instead of solid crystals ("oiling out").

  • Possible Cause: The compound is precipitating from the solution at a temperature above its melting point, often because the solution is cooling too quickly.[14]

    • Solution: Reheat the flask to redissolve the oil. Add a small amount of additional solvent (1-2 mL) and allow the solution to cool much more slowly.[15] Insulating the flask with glass wool or placing it in a warm water bath that cools slowly can help.

  • Possible Cause: Significant impurities are present, causing a large melting point depression.

    • Solution: If the "oiling out" persists, the crude material may require a different purification method first, or a different recrystallization solvent may be needed.[14] A charcoal treatment can sometimes help by removing the impurities causing the issue.[15]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure. The exact solvent and volumes should be optimized based on preliminary solubility tests.

G step1 1. Solvent Selection step2 2. Dissolution step1->step2 step3 3. Decolorization (Optional) step2->step3 step5 5. Crystallization step2->step5 If no solid impurities step4 4. Hot Filtration (If Step 3 was used) step3->step4 step4->step5 step6 6. Isolation & Washing step5->step6 step7 7. Drying step6->step7 end_product Pure Crystals step7->end_product

Caption: Standard experimental workflow for single-solvent recrystallization.

1. Solvent Selection:

  • Choose a suitable solvent (e.g., ethanol). The ideal solvent will dissolve this compound poorly at room temperature but completely at its boiling point.[1]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a stir bar and place the flask on a stirring hotplate.

  • Add the minimum amount of solvent required to cover the solid.

  • Heat the mixture to a gentle boil with stirring.

  • Continue to add small portions of hot solvent dropwise until all the solid has just dissolved.[17] Avoid adding a large excess of solvent, as this will reduce your final yield.[1]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat.

  • Allow the boiling to subside, then add a small amount of activated charcoal.

  • Return the flask to the heat and boil for another 2-5 minutes.

4. Hot Gravity Filtration (Required if charcoal was used or insoluble impurities are visible):

  • Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

  • Pre-heat the funnel and the receiving flask by pouring boiling solvent through them to prevent premature crystallization in the funnel.[16]

  • Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated receiving flask.

5. Crystallization:

  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[9] Slow cooling promotes the formation of larger, purer crystals.[16]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the crystals.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[17]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.[9]

  • Break the vacuum and add the cold solvent, gently swirl, and then reapply the vacuum.

7. Drying:

  • Leave the crystals in the Büchner funnel with the vacuum on to pull air through them for 10-15 minutes to help them dry.

  • Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven set to a low temperature (well below the compound's melting point) can be used.

  • Once dry, weigh the purified product and determine the melting point to assess its purity.

References

Technical Support Center: Synthesis of 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-chlorobenzonitrile. The primary focus is on identifying and mitigating common impurities that may arise during the synthetic process.

Troubleshooting Guide

The synthesis of this compound, most commonly achieved through the reduction of 4-Chloro-3-nitrobenzonitrile, can be accompanied by the formation of several impurities. This guide will help you troubleshoot these issues.

Common Issues and Solutions

Problem IDIssue DescriptionPotential Cause(s)Recommended Action(s)
IMP-001 Presence of unreacted starting material (4-Chloro-3-nitrobenzonitrile) in the final product.- Incomplete reaction due to insufficient reaction time or temperature.- Catalyst deactivation or insufficient catalyst loading.- Poor quality of reagents or solvents.- Increase reaction time and/or temperature.- Increase catalyst loading or use fresh catalyst.- Ensure the use of high-purity starting materials and dry solvents.
IMP-002 Formation of intermediates from the nitro group reduction.Incomplete reduction of the nitro group can lead to the presence of intermediates such as nitroso and hydroxylamine species.- Optimize reaction conditions (e.g., hydrogen pressure, temperature) to ensure complete reduction.- Increase catalyst activity or loading.
IMP-003 Side reactions involving the nitrile group, such as hydrolysis to 4-Chloro-3-aminobenzoic acid.The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.[1]- Maintain a neutral pH during the reaction and work-up.- Use moderate reaction temperatures.
IMP-004 Formation of secondary amines through condensation reactions.The intermediate imine, formed during nitrile group reduction, can condense with the primary amine product.- While less common when selectively reducing the nitro group, this can be minimized by controlling reaction conditions and using appropriate catalysts.
IMP-005 Formation of dechlorinated byproducts.Aggressive reaction conditions or certain catalysts might lead to the cleavage of the C-Cl bond.- Use a milder reducing agent or a more selective catalyst.- Optimize reaction temperature and pressure to avoid dechlorination.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

The most prevalent method for synthesizing this compound is the reduction of the nitro group of 4-Chloro-3-nitrobenzonitrile.[1] The primary impurities to expect from this process are:

  • Unreacted 4-Chloro-3-nitrobenzonitrile: The starting material that did not convert to the product.

  • Partially reduced intermediates: Such as the corresponding nitroso and hydroxylamine compounds.

  • 4-Chloro-3-aminobenzamide: Formed if the nitrile group undergoes partial hydrolysis.

  • 4-Chloro-3-aminobenzoic acid: Arises from the complete hydrolysis of the nitrile group.

  • 3-Aminobenzonitrile: Resulting from the undesired removal of the chlorine atom (dechlorination).

Q2: How can I minimize the formation of the unreacted starting material?

To minimize the presence of unreacted 4-Chloro-3-nitrobenzonitrile, ensure the following:

  • Sufficient Catalyst: Use an adequate amount of a high-activity catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

  • Optimized Reaction Conditions: Ensure the reaction is carried out at the optimal temperature and hydrogen pressure for a sufficient duration to drive the reaction to completion.

  • Purity of Reactants: Use high-purity 4-Chloro-3-nitrobenzonitrile and solvents to avoid catalyst poisoning.

Q3: What analytical techniques are best for identifying and quantifying impurities in my this compound product?

Several analytical techniques can be employed for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main product and various impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information that can help in the identification of unknown impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the presence of functional groups related to impurities, such as a carboxylic acid group from hydrolysis.

Experimental Protocols

General Protocol for the Catalytic Hydrogenation of 4-Chloro-3-nitrobenzonitrile

This protocol provides a general methodology for the reduction of 4-Chloro-3-nitrobenzonitrile to this compound using a palladium catalyst.

Materials:

  • 4-Chloro-3-nitrobenzonitrile

  • Palladium on carbon (5% or 10% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation reactor, add 4-Chloro-3-nitrobenzonitrile and the solvent.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Seal the reactor and purge it several times with an inert gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at a set temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by techniques such as TLC or HPLC. The reaction is typically complete when the uptake of hydrogen ceases.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Troubleshooting Workflow for Impurity Identification

Troubleshooting Workflow start Start: Impure Product analytical_testing Perform Analytical Testing (HPLC, GC-MS, NMR) start->analytical_testing identify_impurity Identify Major Impurity analytical_testing->identify_impurity unreacted_sm Unreacted Starting Material (4-Chloro-3-nitrobenzonitrile) identify_impurity->unreacted_sm  Starting Material Detected hydrolysis_product Hydrolysis Product (e.g., Carboxylic Acid) identify_impurity->hydrolysis_product  -COOH or -CONH2 Detected reduction_byproduct Incomplete Reduction (Nitroso/Hydroxylamine) identify_impurity->reduction_byproduct  Intermediates Detected dechlorination_product Dechlorinated Product identify_impurity->dechlorination_product  Loss of Chlorine Detected action_sm Action: - Increase reaction time/temp - Increase catalyst load unreacted_sm->action_sm action_hydrolysis Action: - Control pH - Use milder temperature hydrolysis_product->action_hydrolysis action_reduction Action: - Optimize H2 pressure - Increase catalyst activity reduction_byproduct->action_reduction action_dechlorination Action: - Use milder reducing agent - Optimize conditions dechlorination_product->action_dechlorination end Pure Product action_sm->end action_hydrolysis->end action_reduction->end action_dechlorination->end

Caption: Troubleshooting workflow for identifying and addressing common impurities.

References

Optimizing reaction conditions for 3-Amino-4-chlorobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Amino-4-chlorobenzonitrile. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your reaction conditions.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of the precursor, 4-chloro-3-nitrobenzonitrile.

Q1: My reduction of 4-chloro-3-nitrobenzonitrile is slow or incomplete. What are the possible causes and solutions?

A1: Incomplete or sluggish reactions are a common challenge in the reduction of nitroarenes. Several factors can contribute to this issue. Here is a systematic approach to troubleshooting:

  • Reagent and Catalyst Activity: The effectiveness of your reducing agent or catalyst is crucial.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Catalysts can deactivate over time due to improper storage or handling. Ensure you are using a fresh or high-quality catalyst. If you suspect catalyst deactivation, consider increasing the catalyst loading. For challenging reductions, increasing the hydrogen pressure may also be beneficial.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are important. Using a fine powder of the metal can increase the reaction rate. The concentration of the acid is also a critical factor.[1]

  • Solvent and Solubility: Poor solubility of the starting material, 4-chloro-3-nitrobenzonitrile, in the reaction solvent can significantly hinder the reaction rate.[1]

    • Consider using a co-solvent system, such as ethanol/water or acetic acid, to improve solubility.[1]

  • Reaction Temperature: While many reductions of nitro groups can proceed at room temperature, some substrates may require heating to achieve a satisfactory reaction rate.[1] However, be aware that higher temperatures can sometimes lead to the formation of side products.

Q2: I am observing significant side products in my reaction mixture. How can I improve the selectivity for this compound?

A2: The formation of side products is a known issue in the reduction of nitro groups, which proceeds through several intermediates. Controlling the reaction conditions is key to improving selectivity.

  • Common Side Products: Intermediates such as nitroso, hydroxylamine, and azoxy compounds can be formed.[1]

  • Troubleshooting Strategies:

    • Stoichiometry of the Reducing Agent: Ensure that you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any unwanted intermediates.[1]

    • Temperature Control: The reduction of nitro compounds is often exothermic. Localized overheating can promote the formation of side products like azoxy derivatives.[1] Therefore, maintaining proper temperature control is essential.

    • Choice of Reducing Agent: Some reducing agents may be more prone to forming side products than others. For instance, while powerful, lithium aluminum hydride (LiAlH₄) is known to produce azo compounds from aromatic nitro compounds and is generally not recommended for this transformation.

Q3: How do I purify the final product, this compound?

A3: After the reaction is complete, a proper workup and purification procedure is necessary to isolate the desired product.

  • Workup:

    • For catalytic hydrogenation, the catalyst should be carefully filtered off, typically through a pad of Celite.[1]

    • For metal/acid reductions, the reaction mixture is typically cooled, and the solvent is removed. The residue is then taken up in an organic solvent like ethyl acetate, and the solution is neutralized with a base such as sodium bicarbonate. The resulting suspension is often filtered through Celite to remove metal salts. The organic layer is then separated, washed, dried, and concentrated.[1]

  • Purification:

    • Column chromatography is a common and effective method for purifying the crude product. A silica gel column with an eluent system such as ethyl acetate/hexane can be used. Due to the higher polarity of the amino group compared to the nitro group of the starting material, the product will elute later.[2]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of the precursor, 4-chloro-3-nitrobenzonitrile, and its subsequent reduction to this compound.

Protocol 1: Synthesis of 4-chloro-3-nitrobenzonitrile

This protocol describes the nitration of p-chlorobenzonitrile.

Materials:

  • p-chlorobenzonitrile

  • Concentrated sulfuric acid (95%)

  • Fuming nitric acid (95%)

  • Ice

  • 5% Sodium bicarbonate solution

  • 80% Ethanol/water solution

Procedure:

  • In a 50 mL three-neck flask equipped with a magnetic stirrer, add 20 mL of 95% concentrated sulfuric acid.

  • Cool the flask in an ice bath to below 0°C.

  • Slowly add 4.79 g (40.1 mmol) of p-chlorobenzonitrile and stir until it is completely dissolved. Continue stirring for an additional 20 minutes.[3]

  • Slowly add 4.0 g (63 mmol) of 95% fuming nitric acid over the course of 1 hour, maintaining the temperature below 0°C.[3]

  • After the addition is complete, continue stirring at a low temperature for 30 minutes.[3]

  • Slowly pour the reaction mixture into 100 mL of ice water, which will cause a white solid to precipitate.[3]

  • Filter the precipitate and wash the filter cake with a 5% sodium bicarbonate solution and then with water until the washings are neutral.[3]

  • Recrystallize the crude solid from an 80% ethanol/water solution and dry the purified product at 60°C to obtain 4-chloro-3-nitrobenzonitrile.[3]

Protocol 2: Synthesis of this compound via Reduction with Tin(II) Chloride

This protocol outlines the reduction of 4-chloro-3-nitrobenzonitrile using tin(II) chloride.

Materials:

  • 4-chloro-3-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a solution of 4-chloro-3-nitrobenzonitrile (1.0 eq) in ethanol, add tin(II) chloride dihydrate (typically 3-5 eq).[1]

  • Heat the mixture to reflux and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[1]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]

  • Dissolve the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate until the solution is basic.[1]

  • Filter the resulting suspension through a pad of Celite.[1]

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.[1]

  • If necessary, purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and related compounds to aid in the optimization of reaction conditions.

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

Reducing Agent/MethodTypical ConditionsAdvantagesDisadvantagesRepresentative Yield
Fe / HCl or NH₄Cl Aqueous ethanol, refluxInexpensive, effectiveCan require harsh acidic conditions, workup can be tediousGood to excellent
SnCl₂ / HCl Ethanol, refluxMilder than Fe/HCl, good yieldsStoichiometric amounts of tin salts produced as wasteHigh
Catalytic Hydrogenation (H₂, Pd/C) Ethanol or Ethyl Acetate, RT to moderate temp., 1-5 atm H₂Clean reaction, high yields, easy product isolationCatalyst can be expensive, potential for side reactions with other reducible functional groupsVery high to quantitative
Sodium Dithionite (Na₂S₂O₄) Aqueous methanol or THF, RTMild conditionsCan have limited solubility, may not be effective for all substratesVariable

Table 2: Physical Properties of this compound

PropertyValueSource
CAS Number 53312-79-1
Molecular Formula C₇H₅ClN₂[3]
Molecular Weight 152.58 g/mol
Melting Point 87-91 °C
Appearance Solid

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway cluster_0 Synthesis of Precursor cluster_1 Reduction Step p-chlorobenzonitrile p-chlorobenzonitrile 4-chloro-3-nitrobenzonitrile 4-chloro-3-nitrobenzonitrile p-chlorobenzonitrile->4-chloro-3-nitrobenzonitrile HNO₃, H₂SO₄ This compound This compound 4-chloro-3-nitrobenzonitrile->this compound Reduction (e.g., Fe/HCl, SnCl₂/HCl, H₂/Pd-C) Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-chloro-3-nitrobenzonitrile in solvent add_reagent Add reducing agent (e.g., SnCl₂) start->add_reagent reflux Heat to reflux and monitor by TLC add_reagent->reflux cool Cool to room temperature reflux->cool concentrate Concentrate under reduced pressure cool->concentrate dissolve Dissolve residue in ethyl acetate concentrate->dissolve neutralize Neutralize with NaHCO₃ dissolve->neutralize filter Filter through Celite neutralize->filter separate Separate layers filter->separate extract Extract aqueous layer separate->extract dry Dry combined organic layers extract->dry concentrate_final Concentrate to yield crude product dry->concentrate_final chromatography Purify by column chromatography concentrate_final->chromatography final_product This compound chromatography->final_product

References

Technical Support Center: Synthesis of 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-4-chlorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the preparation of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common synthetic route via the amination of 2,5-dichlorobenzonitrile.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Quality: Degradation of starting materials or reagents. 3. Catalyst Inactivity: If a catalyst is used, it may be poisoned or deactivated.1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor reaction progress using TLC or HPLC. 2. Verify Reagent Quality: Use freshly opened or purified reagents. Check the purity of 2,5-dichlorobenzonitrile. 3. Catalyst Management: Use a fresh batch of catalyst. Ensure the reaction is free from catalyst poisons.
Presence of Multiple Spots on TLC/Peaks in HPLC 1. Formation of Side Products: See "Common Side Reactions and Their Mitigation" below. 2. Unreacted Starting Material: Incomplete reaction.1. Identify and Mitigate Side Reactions: Refer to the detailed section on side reactions. Adjust reaction conditions to minimize their formation. 2. Drive Reaction to Completion: Increase reaction time, temperature, or the molar ratio of the aminating agent.
Product is an Off-Color or Oily Residue 1. Presence of Impurities: Formation of colored byproducts. 2. Residual Solvent: Incomplete removal of the reaction solvent.1. Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, toluene). Column chromatography can also be employed for higher purity. 2. Thorough Drying: Ensure the product is completely dry by using a vacuum oven or desiccator.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the work-up or crystallization solvent. 2. Emulsion during Extraction: Formation of a stable emulsion during aqueous work-up.1. Solvent Selection: Carefully select an appropriate solvent for extraction and crystallization where the product has lower solubility at colder temperatures. 2. Break Emulsion: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective.
Common Side Reactions and Their Mitigation
Side Reaction Potential Byproduct(s) Mitigation Strategies
Hydrolysis of Nitrile Group 3-Amino-4-chlorobenzamide- Ensure anhydrous reaction conditions. - Use a non-aqueous work-up if possible. - Minimize the exposure of the product to acidic or basic aqueous conditions, especially at elevated temperatures.
Displacement of the Second Chlorine Atom 3,4-Diaminobenzonitrile- Use a controlled stoichiometry of the aminating agent. - Lower the reaction temperature to improve selectivity.
Hydrolysis of Chlorine Atom 3-Amino-4-hydroxybenzonitrile- Strictly control the water content in the reaction mixture. - In aqueous ammonia reactions, higher temperatures and prolonged reaction times can increase the likelihood of this side reaction.
Reaction with Solvent Varies depending on the solvent used.- Choose an inert solvent that does not react with the starting materials or reagents under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (amination) of 2,5-dichlorobenzonitrile with ammonia or an ammonia equivalent.

Q2: What are the typical reaction conditions for the amination of 2,5-dichlorobenzonitrile?

A2: While specific conditions can vary, a general protocol involves heating 2,5-dichlorobenzonitrile with aqueous ammonia in a sealed vessel at elevated temperatures and pressures. The use of a catalyst, such as a copper salt, can sometimes facilitate the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A comparison of the reaction mixture to the starting material (2,5-dichlorobenzonitrile) will show the consumption of the starting material and the appearance of the product spot/peak.

Q4: What is the best way to purify the final product?

A4: Recrystallization is a common and effective method for purifying this compound. Suitable solvent systems include ethanol/water or toluene. For very high purity requirements, silica gel column chromatography can be utilized.

Q5: My final product has a low melting point and appears impure despite recrystallization. What could be the issue?

A5: This could be due to the presence of isomeric impurities or byproducts that co-crystallize with the desired product. In such cases, it is advisable to analyze the product by HPLC or NMR to identify the impurities. A different recrystallization solvent or column chromatography may be necessary for effective separation.

Experimental Protocols

Key Experiment: Synthesis of this compound via Amination of 2,5-dichlorobenzonitrile

Materials:

  • 2,5-Dichlorobenzonitrile

  • Aqueous Ammonia (e.g., 28-30%)

  • Ethanol (or another suitable solvent)

  • Deionized Water

  • Standard laboratory glassware and safety equipment

  • High-pressure reaction vessel (autoclave)

Procedure:

  • In a high-pressure reaction vessel, combine 2,5-dichlorobenzonitrile and aqueous ammonia. The molar ratio of ammonia to the starting material should be in large excess. Ethanol can be used as a co-solvent.

  • Seal the vessel and heat the mixture to a temperature in the range of 150-200 °C. The reaction is typically run for several hours.

  • Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by TLC or HPLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the vessel to room temperature.

  • Carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker. The product may precipitate upon cooling.

  • Isolate the crude product by filtration.

  • Wash the crude product with cold water to remove excess ammonia and other water-soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified this compound under vacuum.

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate the effect of reaction conditions on the yield and purity of this compound.

Entry Temperature (°C) Reaction Time (h) Yield (%) Purity (by HPLC, %) Key Byproduct(s) (%)
1150865923-Amino-4-hydroxybenzonitrile (3%)
2180885973-Amino-4-hydroxybenzonitrile (1%)
31801288963,4-Diaminobenzonitrile (2%)
4200890903-Amino-4-hydroxybenzonitrile (5%), 3,4-Diaminobenzonitrile (3%)

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize Increase Reaction Time or Temperature incomplete->optimize check_reagents Verify Starting Material and Reagent Purity complete->check_reagents recheck Re-check Completion optimize->recheck recheck->complete impure_reagents Impurities Detected check_reagents->impure_reagents purify_reagents Purify Starting Materials or Use New Batch impure_reagents->purify_reagents Yes isolation_issue Investigate Product Isolation and Work-up Procedure impure_reagents->isolation_issue No re_run Re-run Reaction purify_reagents->re_run end Yield Improved re_run->end isolation_issue->end Side_Reactions cluster_byproducts Potential Side Products SM 2,5-Dichlorobenzonitrile Product This compound SM->Product Amination (Desired) BP3 2,5-Dichlorobenzamide SM->BP3 Hydrolysis of CN BP1 3,4-Diaminobenzonitrile Product->BP1 Further Amination BP2 3-Amino-4-hydroxybenzonitrile Product->BP2 Hydrolysis of Cl Ammonia NH3 Ammonia->Product Ammonia->BP1 Water H2O Water->BP2 Water->BP3

Technical Support Center: Synthesis of 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Amino-4-chlorobenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and well-documented method is the reduction of the nitro group of 4-Chloro-3-nitrobenzonitrile. This precursor is typically synthesized by the nitration of 4-chlorobenzonitrile. The subsequent reduction of the nitro group to an amine yields the desired product.

Q2: What are the key considerations when choosing a reducing agent for the conversion of 4-Chloro-3-nitrobenzonitrile?

A2: The choice of reducing agent is critical and depends on factors such as available equipment, safety protocols, and the presence of other functional groups on the substrate. Common choices include:

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): Often provides high yields and clean reactions, but requires specialized hydrogenation equipment. It's important to note that this method can sometimes lead to dehalogenation (loss of the chlorine atom) as a side reaction.

  • Metal/Acid Systems (e.g., SnCl₂/HCl, Fe/HCl, Zn/AcOH): These are robust and common laboratory methods. Tin(II) chloride (SnCl₂) is a mild and often selective reagent.[1] However, the work-up can be complicated by the formation of metal salts.[2]

  • Sodium Sulfide (Na₂S): This can be a useful alternative when acidic conditions or hydrogenation are not compatible with the substrate. It can sometimes offer selectivity in reducing one nitro group in the presence of others.[1]

Q3: Are there any significant safety precautions to consider during this synthesis?

A3: Yes, several safety measures are crucial:

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) is flammable, especially when dry and in the presence of solvents and hydrogen.[3][4] Hydrogen gas is explosive.[3][4] All operations should be conducted in a well-ventilated fume hood, and the catalyst should not be allowed to dry out during work-up.[5]

  • Handling of Acids and Bases: Strong acids (like HCl) and bases (like NaOH) are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Starting Materials: 4-Chloro-3-nitrobenzonitrile is a hazardous substance and should be handled with care, avoiding inhalation, ingestion, and skin contact.

Troubleshooting Guide

Low or No Product Formation

Q: My reaction shows a low yield or has not gone to completion. What are the possible causes and solutions?

A: Low yields can arise from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (if the protocol allows).

  • Purity of Starting Material:

    • Solution: Ensure the 4-Chloro-3-nitrobenzonitrile is of high purity. Impurities can interfere with the reaction. Recrystallize the starting material if necessary.

  • Reagent Activity:

    • For Catalytic Hydrogenation: The Pd/C catalyst may be old or deactivated. Use fresh catalyst.

    • For Metal/Acid Reductions: The metal (e.g., tin, iron) may be oxidized on the surface. Briefly activate the metal powder (e.g., by washing with dilute acid) before use. Ensure the acid used is of the correct concentration. For SnCl₂ reductions, using an excess of the reagent (e.g., 10 molar equivalents) can significantly improve conversion.[6]

  • Insufficient Mixing:

    • Solution: Ensure vigorous stirring, especially in heterogeneous reactions (like those with solid metals or catalysts), to maximize surface contact between reactants.

Impurity Profile Issues

Q: My final product is impure. What are the likely side products and how can I avoid them?

A: The nature of impurities depends on the chosen reduction method.

  • Side Product: Dehalogenated Product (3-Aminobenzonitrile)

    • Cause: This is a common side product in catalytic hydrogenation, where the chlorine atom is replaced by hydrogen.

    • Solution: Consider using a less aggressive catalyst, such as Raney nickel, which is often preferred for substrates where dehalogenation is a concern.[1] Alternatively, using a metal/acid system like SnCl₂/HCl can avoid this issue.

  • Side Product: Azo Compounds

    • Cause: The use of strong reducing agents like Lithium aluminum hydride (LiAlH₄) can lead to the formation of azo products from aromatic nitro compounds.[1]

    • Solution: Avoid using LiAlH₄ for this transformation. Stick to milder and more selective reagents like SnCl₂, Fe/HCl, or catalytic hydrogenation.

  • Unreacted Starting Material:

    • Cause: Incomplete reaction (see "Low or No Product Formation").

    • Solution: Optimize reaction conditions as described above. Purification via column chromatography or recrystallization can remove unreacted starting material.

Work-up and Purification Challenges

Q: I am having trouble with the work-up of my SnCl₂ reduction, specifically with emulsions and precipitates.

A: This is a very common issue with tin-based reductions due to the formation of tin salts.

  • Problem: Formation of Intractable Emulsions or Precipitates during Basic Work-up.

    • Cause: Upon adding a base (like NaOH or NaHCO₃) to neutralize the acid and precipitate tin hydroxides, a thick, difficult-to-filter slurry or a stable emulsion during extraction can form.

    • Solution 1 (High pH): Continue adding a strong base, such as concentrated NaOH solution, until the tin salts redissolve. Tin(II) and Tin(IV) hydroxides are amphoteric and will dissolve at a high pH (typically pH > 12-13) to form soluble stannates.[2][7] This will result in better phase separation.

    • Solution 2 (Filtration Aid): Add a filter aid like Celite to the reaction mixture before neutralization. After neutralization, the entire mixture can be filtered through a pad of Celite to remove the tin salts.[2]

    • Solution 3 (Solvent Choice): Performing the reaction in ethanol and then pouring it into a large volume of ice water before careful neutralization with NaHCO₃ can lead to less intractable precipitates.[2]

Q: How can I effectively purify the final product, this compound?

A:

  • Recrystallization: This is a common and effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water or an ether/hexane mixture) can be used.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed.

  • Acid-Base Extraction: An acid-base extraction can be used to purify the amine product. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification to precipitate the pure amine, which is then extracted with an organic solvent.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for different reduction methods of nitroarenes, which can be indicative for the synthesis of this compound.

Reducing Agent / MethodSolventTemperatureReaction TimeTypical YieldNotes
Fe / Acetic Acid Ethanol/Water30°C (ultrasound)1 hourHigh (up to 98% for some substrates)[6]Generally high tolerance for other functional groups.[6]
SnCl₂·2H₂O Ethanol30°C (ultrasound)2 hoursVariable (can be low, e.g., 39%, if stoichiometry is not optimized)[6]Requires a significant excess of SnCl₂ (e.g., 10 eq) for high conversion.[6] Work-up can be challenging.
H₂ / Pd/C Various (e.g., Ethanol, Ethyl Acetate)Room TemperatureVariesGenerally highRequires hydrogenation apparatus. Potential for dehalogenation.
H₂ / Raney Nickel VariousRoom TemperatureVariesGenerally highOften used to avoid dehalogenation of aryl halides.[1]

Experimental Protocols

Protocol 1: Reduction of 4-Chloro-3-nitrobenzonitrile using SnCl₂·2H₂O

This protocol is adapted from general procedures for nitro group reduction using tin(II) chloride.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-3-nitrobenzonitrile (1 equivalent) in ethanol.

  • Addition of Reagent: Add stannous chloride dihydrate (SnCl₂·2H₂O, 5-10 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., to 30°C) until the reaction is complete as monitored by TLC.

  • Work-up: a. Remove the solvent under reduced pressure. b. Add a sufficient amount of a strong base (e.g., 2M - 50% aq. NaOH) to the residue with cooling until the initially formed tin salts redissolve to give a clear solution (pH > 12).[2][7] c. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation using H₂/Pd/C

This protocol is a general guideline for atmospheric pressure hydrogenation.[3][4]

  • Safety First: Ensure a fire extinguisher is nearby. Conduct the entire procedure in a fume hood.

  • Reaction Setup: a. To a three-necked flask equipped with a magnetic stir bar, add palladium on carbon (Pd/C, typically 5-10 mol%). b. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times. c. Add the solvent (e.g., ethanol or ethyl acetate). d. Add the 4-Chloro-3-nitrobenzonitrile.

  • Hydrogenation: a. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-10 times to ensure the atmosphere is fully replaced with hydrogen. b. Stir the reaction mixture vigorously under a positive pressure of hydrogen (maintained by the balloon) at room temperature. c. Monitor the reaction by TLC.

  • Work-up: a. Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas. b. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the Celite pad to dry out as it is flammable.[5] Wash the pad with the reaction solvent. c. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product as needed.

Visualizations

SynthesisWorkflow cluster_start Starting Material Preparation cluster_reduction Reduction Step cluster_purification Purification 4-chlorobenzonitrile 4-chlorobenzonitrile 4-Chloro-3-nitrobenzonitrile 4-Chloro-3-nitrobenzonitrile 4-chlorobenzonitrile->4-Chloro-3-nitrobenzonitrile Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->4-Chloro-3-nitrobenzonitrile Reducing Agent Reducing Agent This compound (Crude) This compound (Crude) Reducing Agent->this compound (Crude) Reduction Purified Product Purified Product This compound (Crude)->Purified Product Recrystallization or Chromatography

Caption: General workflow for the synthesis of this compound.

TroubleshootingYield Start Low Yield of This compound CheckCompletion Is the reaction complete? (Check TLC/HPLC) Start->CheckCompletion CheckReagents Are reagents active and pure? CheckCompletion->CheckReagents Yes Incomplete Extend reaction time or increase temperature slightly. CheckCompletion->Incomplete No CheckConditions Are reaction conditions optimal? (Temp, Stirring) CheckReagents->CheckConditions Yes BadReagents Use fresh catalyst/reagents. Activate metal if necessary. CheckReagents->BadReagents No BadConditions Increase stirring rate. Ensure correct temperature. CheckConditions->BadConditions No End Re-run experiment with optimized parameters. CheckConditions->End Yes Incomplete->End PurifyStart Purify starting material. BadReagents->PurifyStart BadConditions->End PurifyStart->End

Caption: Decision tree for troubleshooting low reaction yield.

ReductionPathways cluster_h2 Catalytic Hydrogenation cluster_sncl2 Metal/Acid Reduction Start 4-Chloro-3-nitrobenzonitrile H2_PdC H2, Pd/C Start->H2_PdC SnCl2 SnCl2 / HCl Start->SnCl2 Dehalogenation Side Product: 3-Aminobenzonitrile H2_PdC->Dehalogenation Product This compound H2_PdC->Product High Yield TinSalts Work-up Issue: Tin Salt Precipitation SnCl2->TinSalts SnCl2->Product Good Selectivity

Caption: Comparison of common reduction pathways and their potential issues.

References

Technical Support Center: A Troubleshooting Guide for Reactions Using 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-4-chlorobenzonitrile. This guide provides answers to frequently asked questions and detailed troubleshooting advice for common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

This compound has three primary reactive sites: the amino group (-NH₂), the aromatic ring, and the nitrile group (-CN). The amino group is a nucleophilic site and a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The chlorine atom can participate in cross-coupling reactions, and the nitrile group can undergo hydrolysis or be used in the synthesis of various nitrogen-containing heterocycles.

Q2: How can I control the regioselectivity in electrophilic aromatic substitution reactions?

The strong activating nature of the amino group in this compound can lead to multiple substitutions and a mixture of isomers.[1][2][3] To achieve selective mono-substitution, it is often necessary to protect the amino group, for example, through acetylation.[1][2] The resulting acetamide is still an ortho, para-director but is less activating, allowing for more controlled reactions.[4]

Q3: My reaction mixture is turning dark and forming tar-like substances. What could be the cause?

The formation of dark-colored impurities or tars can be due to the oxidation of the aniline functional group.[1] This is particularly common in the presence of strong acids or oxidizing agents. To mitigate this, ensure that your starting material is pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Protecting the amino group as an acetamide can also reduce its susceptibility to oxidation.[1]

Troubleshooting Guides for Common Reactions

N-Acylation

N-acylation of the amino group is a common transformation used for protection or to introduce further functionality.

Problem 1: Low or No Product Formation

Potential CauseSuggested Solution
Inactive Acylating Agent Acyl halides can hydrolyze if exposed to moisture. Use freshly opened or properly stored reagents. Acid anhydrides can also degrade over time.
Protonation of the Amine When using acyl halides, an acid byproduct (e.g., HCl) is formed, which can protonate the starting amine, rendering it non-nucleophilic. Add a non-nucleophilic base like pyridine or triethylamine to neutralize the acid.[5]
Insufficiently Reactive Acylating Agent If using a carboxylic acid, it will likely require activation with a coupling agent such as DCC, EDC, or HATU.[5]

Problem 2: Formation of Multiple Products

Potential CauseSuggested Solution
Impurities in Starting Material Ensure the this compound is pure. Aniline derivatives can oxidize and darken over time; purification by recrystallization may be necessary.[5]
Di-acylation While less common for the less nucleophilic amide, di-acylation can occur under harsh conditions. Use stoichiometric amounts (1.0-1.1 equivalents) of the acylating agent.[5]
Experimental Protocol: N-Acetylation using Acetic Anhydride

This protocol describes a general procedure for the N-acetylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add acetic anhydride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Troubleshooting Workflow for N-Acylation

start Start: N-Acylation of This compound check_reaction Low or No Product? start->check_reaction check_purity Multiple Products? check_reaction->check_purity No reagent_quality Check Acylating Agent (Fresh? Hydrolyzed?) check_reaction->reagent_quality Yes purify_sm Purify Starting Material (Recrystallization) check_purity->purify_sm Yes end_node Successful Product Formation check_purity->end_node No add_base Add Base (Pyridine, TEA) to neutralize acid byproduct reagent_quality->add_base activate_acid Use Coupling Agent (DCC, EDC) if using carboxylic acid add_base->activate_acid activate_acid->end_node stoichiometry Check Stoichiometry (Use 1.0-1.1 eq of acylating agent) purify_sm->stoichiometry stoichiometry->end_node

Caption: Troubleshooting workflow for N-acylation reactions.

Sandmeyer Reaction

The Sandmeyer reaction allows for the conversion of the amino group to other functionalities, such as halogens or a cyano group, via a diazonium salt intermediate.[6][7][8]

Problem 1: Low Yield of Diazonium Salt Formation

Potential CauseSuggested Solution
Incorrect Temperature The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintain the reaction temperature between 0-5 °C using an ice-salt bath.[9]
Premature Decomposition Use the diazonium salt solution immediately after its formation. Do not attempt to isolate or store it.[9]
Incomplete Reaction Ensure a slight excess of sodium nitrite is used and that the solution is sufficiently acidic. Test for the presence of excess nitrous acid using starch-iodide paper.

Problem 2: Poor Yield in the Subsequent Nucleophilic Substitution

Potential CauseSuggested Solution
Inactive Copper(I) Catalyst Copper(I) salts can oxidize to the less active copper(II) state. Use freshly prepared or high-purity copper(I) salts (e.g., CuCl, CuBr, CuCN).[9]
Formation of Phenol Byproduct The diazonium salt can react with water to form a phenol, especially at elevated temperatures. Maintain a low temperature and add the diazonium salt solution slowly to the copper catalyst solution.[9]
Formation of Biaryl Byproducts The aryl radical intermediate can dimerize. This can sometimes be minimized by using a more dilute solution.[9]
Experimental Protocol: Sandmeyer Chlorination

This protocol outlines the conversion of the amino group to a chlorine atom.

Materials:

  • This compound (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Chloride (CuCl) (catalytic amount)

  • Ice

Procedure:

  • Diazotization:

    • Suspend this compound in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of CuCl in concentrated HCl and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

    • A reaction, often evidenced by the evolution of nitrogen gas, should occur.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Logical Flow for a Successful Sandmeyer Reaction

start Start: this compound diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium_salt Aryl Diazonium Salt (Unstable Intermediate) diazotization->diazonium_salt sandmeyer_step Addition to Cu(I) Salt (e.g., CuCl) diazonium_salt->sandmeyer_step product Product (e.g., 3,4-Dichlorobenzonitrile) sandmeyer_step->product

Caption: Key steps in the Sandmeyer reaction workflow.

Suzuki-Miyaura Cross-Coupling

The chlorine atom of this compound can be replaced via a Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond.

Problem 1: Low or No Conversion

Potential CauseSuggested Solution
Inactive Catalyst The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and use anhydrous, degassed solvents. Use fresh, high-quality palladium precursors and ligands.
Inappropriate Ligand Aryl chlorides are generally less reactive than bromides or iodides and often require more electron-rich and bulky phosphine ligands (e.g., Buchwald or Herrmann-Beller type ligands) or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step.[10]
Incorrect Base The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases. The optimal base depends on the specific substrates and solvent system. An empirical screening of bases may be necessary.[11]
Protodeboronation of Boronic Acid The boronic acid can be sensitive to the reaction conditions and undergo protodeboronation, especially with electron-deficient boronic acids. Using a milder base or converting the boronic acid to a more stable derivative (e.g., a pinacol ester) can help.

Problem 2: Formation of Side Products

Potential CauseSuggested Solution
Homocoupling of Boronic Acid This can be caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid. Thoroughly degas all solvents and maintain a strict inert atmosphere.
Dehalogenation of the Starting Material Reductive dehalogenation can occur, leading to the formation of 3-aminobenzonitrile. This can be influenced by the choice of ligand and base.
General Experimental Protocol for Suzuki-Miyaura Coupling

This is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To an oven-dried flask, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)-Cl(L_n) pd0->pd_complex1 Ar-Cl oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)-Ar'(L_n) pd_complex1->pd_complex2 Ar'-B(OH)₂ Base transmetalation Transmetalation product Ar-Ar' (Product) pd_complex2->product reductive_elimination Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Synthesis of Quinazolinones

This compound can serve as a precursor for the synthesis of quinazolinone derivatives, which are important scaffolds in medicinal chemistry. A common route involves the reaction with an anthranilic acid derivative.

Problem: Low Yield of Cyclized Product

Potential CauseSuggested Solution
Inefficient Acylation The initial acylation of anthranilic acid may be incomplete. Using an acyl chloride derivative of the second component can improve reactivity.[12]
Harsh Cyclization Conditions High temperatures for the cyclization step can lead to decomposition. Microwave-assisted synthesis can sometimes provide higher yields in shorter reaction times.[13]
Difficult Purification The product mixture may be complex. Column chromatography is often required to isolate the desired quinazolinone.[12]
General Synthetic Pathway to Quinazolinones

A plausible synthetic route involves the initial acylation of anthranilic acid, followed by cyclization with this compound.

Step 1: Formation of a Benzoxazinone Intermediate Anthranilic acid can be reacted with an acyl chloride or anhydride to form a 2-substituted benzoxazin-4-one.[12][14]

Step 2: Reaction with this compound The benzoxazinone intermediate is then reacted with this compound. The amino group of the benzonitrile acts as a nucleophile, opening the benzoxazinone ring and subsequently cyclizing to form the quinazolinone core.

Quinazolinone Synthesis Workflow

start Start: Anthranilic Acid + Acylating Agent benzoxazinone Formation of Benzoxazinone Intermediate start->benzoxazinone reaction_with_amine Reaction with This compound benzoxazinone->reaction_with_amine cyclization Ring Opening and Cyclization reaction_with_amine->cyclization product Quinazolinone Product cyclization->product

Caption: General workflow for the synthesis of quinazolinones.

References

Technical Support Center: Purification of 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of starting material from the 3-Amino-4-chlorobenzonitrile product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material impurity in the synthesis of this compound?

A1: The most common synthetic route to this compound is the reduction of 4-chloro-3-nitrobenzonitrile. Therefore, the primary starting material impurity is typically unreacted 4-chloro-3-nitrobenzonitrile.

Q2: How can I monitor the progress of the reaction to minimize the amount of starting material in the crude product?

A2: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction progress. By comparing the crude reaction mixture to a spot of the 4-chloro-3-nitrobenzonitrile starting material, you can determine when the starting material has been consumed. A recommended TLC system is a mixture of petroleum ether and ethyl acetate (3:1), which is effective for visualizing the starting material. The product, being more polar due to the amino group, will have a lower Rf value than the nitro-containing starting material.

Q3: What are the recommended methods for removing 4-chloro-3-nitrobenzonitrile from the this compound product?

A3: The two primary purification methods are recrystallization and column chromatography. The choice between them depends on the level of impurity, the desired final purity, and the scale of the purification.

Q4: Can the nitrile group in this compound be hydrolyzed during purification?

A4: Yes, the nitrile group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, especially with heating. Therefore, it is crucial to use neutral or mildly acidic/basic conditions during workup and purification to avoid the formation of 4-amino-3-chloro-benzoic acid as a byproduct.

Troubleshooting Guides

Recrystallization

Recrystallization is a cost-effective method for purification, particularly for larger quantities of material. The key is to select a solvent or solvent system in which the solubility of the product and the starting material differ significantly with temperature.

Issue 1: Co-precipitation of Starting Material and Product.

  • Cause: The chosen solvent dissolves both the product and the starting material at high temperatures, and both precipitate upon cooling.

  • Solution:

    • Solvent Screening: The product, this compound, is more polar than the starting material, 4-chloro-3-nitrobenzonitrile. Experiment with a range of solvents to find one that either selectively dissolves the product when hot while leaving the starting material insoluble, or vice versa. Based on the polarity difference, a solvent system of ethanol and water is a good starting point. 4-chloro-3-nitrobenzonitrile can be recrystallized from an 80% ethanol/water solution.

    • Solvent System Adjustment: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a hot solvent in which both compounds are soluble (e.g., ethanol). Then, slowly add a hot "anti-solvent" (a solvent in which both are less soluble, like water) until the solution becomes slightly cloudy. Allow the solution to cool slowly. The less soluble compound at lower temperatures should crystallize out first.

Quantitative Data: Solubility

CompoundMethanolEthanolChloroformWater
This compound SolubleSolubleLikely SolubleSparingly Soluble
4-chloro-3-nitrobenzonitrile SolubleSolubleSolubleInsoluble

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities and is suitable for achieving high purity, especially on a smaller scale.

Issue 2: Poor Separation of Starting Material and Product.

  • Cause: The chosen mobile phase (eluent) does not provide sufficient resolution between the product and the starting material.

  • Solution:

    • TLC Optimization: Before running a column, optimize the separation on a TLC plate. The goal is to find a solvent system where the Rf values of the two compounds are well-separated (ideally a ΔRf of at least 0.2).

    • Solvent System Selection: Since this compound is more polar than 4-chloro-3-nitrobenzonitrile, it will adhere more strongly to the silica gel stationary phase. A common starting point for the separation of aromatic amines and nitro compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

    • Gradient Elution: Start with a less polar solvent system to elute the less polar starting material (4-chloro-3-nitrobenzonitrile). Gradually increase the polarity of the mobile phase to elute the more polar product (this compound). For example, start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate

Stability and degradation of 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3-Amino-4-chlorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation under several conditions. The primary factors include exposure to acidic or basic conditions, which can lead to the hydrolysis of the nitrile group. The amino group makes the molecule susceptible to oxidation. Additionally, exposure to heat (thermal stress) and light (photolytic stress) can induce degradation.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, potential degradation products can be inferred from its functional groups. Hydrolysis of the nitrile group (-CN) under acidic or basic conditions could yield 3-amino-4-chlorobenzamide and ultimately 3-amino-4-chlorobenzoic acid. Oxidation may lead to the formation of colored impurities due to reactions at the amino group.

Q3: How should this compound be properly stored to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is recommended. It is also advised to keep it away from strong oxidizing agents, acids, and bases.

Q4: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?

A4: A stability-indicating analytical method is crucial for separating the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for this purpose. The method should be validated to ensure it is specific, accurate, precise, and linear for both the parent compound and its impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Contamination of the sample or solvent. Degradation of the compound during sample preparation or analysis.Use high-purity solvents and clean glassware. Prepare samples fresh before analysis. Ensure the analytical method itself is not causing degradation (e.g., mobile phase pH).
Discoloration of the solid compound Oxidation or exposure to light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent results in stability studies Poorly controlled experimental conditions (temperature, humidity, light exposure). Non-homogeneity of the sample.Ensure that stability chambers are properly calibrated and provide uniform conditions. Thoroughly mix the sample before taking aliquots for testing.
Mass balance failure in forced degradation studies Formation of non-UV active or volatile degradation products. Degradation products are not being eluted from the HPLC column.Use a mass-sensitive detector (e.g., mass spectrometry) in conjunction with UV detection. Adjust the mobile phase composition or gradient to ensure all components are eluted.

Stability Data

The following table presents hypothetical data from a forced degradation study on this compound to illustrate expected outcomes.

Stress Condition Time Assay of this compound (%) Major Degradation Product (%) Total Impurities (%)
Acid Hydrolysis (0.1 M HCl, 60°C) 24h85.212.1 (3-amino-4-chlorobenzoic acid)14.8
Base Hydrolysis (0.1 M NaOH, 60°C) 8h78.518.3 (3-amino-4-chlorobenzoic acid)21.5
Oxidative (3% H₂O₂, RT) 48h92.15.8 (unidentified polar impurity)7.9
Thermal (80°C, solid state) 72h98.60.9 (unidentified)1.4
Photolytic (ICH Q1B Option 2) -96.42.5 (unidentified)3.6

Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[2][3] Below are representative protocols for conducting such studies on this compound.

Hydrolytic Degradation
  • Acidic Condition:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Heat the solution at 60°C and take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Basic Condition:

    • Prepare a solution of this compound as described above.

    • Add an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Maintain the solution at 60°C and collect samples at suitable intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid (HCl) prior to analysis.

    • Analyze the samples by HPLC.

Oxidative Degradation
  • Prepare a 1 mg/mL solution of this compound.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protected from light.

  • Collect samples at various time points (e.g., 0, 8, 24, 48 hours).

  • Analyze the samples directly by HPLC.

Thermal Degradation
  • Place a known amount of solid this compound in a clean, dry vial.

  • Store the vial in a calibrated oven at a high temperature (e.g., 80°C).

  • At specified time points (e.g., 24, 48, 72 hours), remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration.

  • Analyze the solution by HPLC.

Photolytic Degradation
  • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same temperature conditions.

  • After the exposure period, prepare solutions of known concentrations from both the light-exposed and dark control samples.

  • Analyze the solutions by HPLC.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Outcome start This compound (Drug Substance) prep_solid Solid State Sample start->prep_solid prep_solution Solution (1 mg/mL) start->prep_solution thermal Thermal (80°C) prep_solid->thermal photo Photolytic (ICH Q1B) prep_solid->photo acid Acid Hydrolysis (0.1M HCl, 60°C) prep_solution->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_solution->base oxidation Oxidation (3% H₂O₂, RT) prep_solution->oxidation prep_solution->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterization of Degradation Products (e.g., LC-MS) hplc->characterization If significant degradation stability Determine Intrinsic Stability hplc->stability pathway Identify Degradation Pathways characterization->pathway end Stability Profile pathway->end stability->end

Caption: Workflow for a forced degradation study of this compound.

References

Challenges in the scale-up synthesis of 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-4-chlorobenzonitrile Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the scale-up synthesis of this compound?

A1: During scale-up, the primary challenges include managing exothermic reactions, ensuring consistent product quality and purity, dealing with potential side reactions, and handling materials safely. Specifically, the chlorination step is often exothermic and requires careful temperature control to prevent runaway reactions and the formation of over-chlorinated byproducts.[1] Purification at a larger scale can also be difficult, necessitating robust and scalable methods like recrystallization over chromatographic techniques.

Q2: What are the critical safety precautions for handling the reagents and product?

A2: this compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[2] All handling should be performed in a well-ventilated area or fume hood. Personal Protective Equipment (PPE) is mandatory, including N95 dust masks, safety goggles or face shields, and chemical-resistant gloves.[2] An accessible safety shower and eyewash station are essential.[3]

Q3: What are the likely impurities in the synthesis of this compound?

A3: Impurities can arise from several sources including unreacted starting materials (e.g., 3-aminobenzonitrile), side reactions, or degradation. Potential process-related impurities include isomeric byproducts (e.g., 3-amino-2-chlorobenzonitrile or 3-amino-6-chlorobenzonitrile), di-chlorinated species, and hydrolysis of the nitrile group to form 3-amino-4-chlorobenzamide. The impurity profile is highly dependent on the specific synthetic route and reaction conditions employed.[4]

Q4: Which analytical methods are suitable for monitoring reaction progress and final product purity?

A4: For reaction monitoring, Thin-Layer Chromatography (TLC) is a rapid and effective technique. For quantitative analysis and final product purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.[5] Structural confirmation and impurity identification can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.- Increase reaction time or temperature moderately. - Ensure efficient stirring, especially in heterogeneous mixtures. - Verify the quality and stoichiometry of reagents.
2. Side product formation.- Optimize reaction temperature; exothermic steps may require cooling.[1] - Control the rate of reagent addition to maintain optimal concentration. - Use an inert atmosphere if reagents are sensitive to air or moisture.
3. Product loss during workup/purification.- Minimize transfer steps. - Optimize solvent selection for extraction and recrystallization to ensure high recovery. - Ensure pH is optimal during aqueous washes to prevent loss of the product, which has a basic amino group.
Low Purity / Off-Color Product 1. Presence of unreacted starting materials.- Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Optimize purification; recrystallization is often effective for removing starting materials.
2. Formation of colored byproducts (e.g., oxidation).- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use purified, colorless solvents and reagents. - Decolorize the crude product with activated carbon during recrystallization.
3. Residual solvent or reagents.- Dry the final product thoroughly under vacuum at an appropriate temperature. - Ensure complete removal of reagents during the workup phase (e.g., washing with sodium bicarbonate to remove acidic residues).[7]
Poor Filterability of Precipitate 1. Formation of very fine (oily) particles.- Cool the crystallization solution more slowly to encourage larger crystal growth. - Add a co-solvent to modify the crystal habit. - After precipitation, allow the slurry to age (stir at a lower temperature) before filtration.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 53312-79-1[2][5]
Molecular Formula C₇H₅ClN₂[2][8]
Molecular Weight 152.58 g/mol [2][8]
Appearance Solid, slightly pale yellow to white powder/crystal.[5][9]
Melting Point 87-91 °C[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination

This protocol is a representative procedure based on the chlorination of an aminobenzonitrile precursor, adapted for this specific isomer.

  • Reagent Setup: In a jacketed glass reactor suitable for the intended scale, charge 3-aminobenzonitrile (1.0 eq) and a suitable solvent such as acetonitrile (10-15 volumes). Begin stirring under a nitrogen atmosphere.

  • Reaction: Cool the stirred solution to 0-5 °C. In a separate vessel, dissolve N-chlorosuccinimide (NCS) (1.05-1.1 eq) in the same solvent.

  • Addition: Add the NCS solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature is maintained below 10 °C. The reaction is exothermic.

  • Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting material by TLC or HPLC.

  • Quenching & Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and saturated sodium bicarbonate solution to remove succinimide.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system. A common choice for compounds of this type is an ethanol/water or isopropanol/heptane mixture.

  • Dissolution: Transfer the crude this compound to an appropriately sized flask and add the primary solvent (e.g., ethanol) in sufficient quantity to dissolve the solid at reflux temperature.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and reflux for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization: Slowly add the anti-solvent (e.g., water) to the hot solution until persistent turbidity is observed. Reheat slightly to redissolve, then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum at 40-50 °C until a constant weight is achieved.

Visualizations

experimental_workflow start Start reagent_prep Reagent Preparation (3-Aminobenzonitrile, NCS, Solvent) start->reagent_prep reaction Chlorination Reaction (0-10 °C) reagent_prep->reaction monitoring Reaction Monitoring (TLC / HPLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup If complete purification Purification (Recrystallization) workup->purification product Final Product (this compound) purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield or Purity Issue check_sm Verify Purity of Starting Materials start->check_sm analyze_crude Analyze Crude Product (HPLC, NMR, MS) start->analyze_crude incomplete Incomplete Reaction? analyze_crude->incomplete side_products Side Products Detected? analyze_crude->side_products optimize_rxn Optimize Reaction: - Temperature - Time - Stoichiometry incomplete->optimize_rxn Yes optimize_purification Optimize Purification: - Recrystallization Solvent - pH during Workup incomplete->optimize_purification No side_products->optimize_rxn Yes side_products->optimize_purification No

Caption: Troubleshooting decision tree for addressing low yield and purity issues.

side_reactions sub 3-Aminobenzonitrile (Starting Material) product This compound (Desired Product) sub->product + NCS (1 eq) Controlled Temp. sp1 3-Amino-2,4-dichlorobenzonitrile (Over-chlorination) product->sp1 + Excess NCS High Temp. sp2 3-Amino-4-chlorobenzamide (Nitrile Hydrolysis) product->sp2 + H₂O / Acid / Base

Caption: Potential side reactions in the synthesis of this compound.

References

Technical Support Center: Column Chromatography Purification of 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of 3-Amino-4-chlorobenzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound by column chromatography.

Q1: My this compound is streaking or tailing on the silica gel column. How can I resolve this?

A1: Peak tailing is a common issue when purifying basic compounds like anilines on acidic silica gel. This is often due to strong interactions between the amino group and the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.1-2.0% (v/v) in the mobile phase.[1]

  • Stationary Phase Choice: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative for the purification of basic compounds. Amine-functionalized silica is another option that can prevent the degradation of acid-sensitive compounds.[1]

  • Check Compound Stability: Before scaling up, run a small test on a TLC plate with your chosen solvent system (with and without TEA) to ensure your compound is stable and the tailing is reduced.

Q2: I am having trouble getting good separation between my product and impurities. What can I do?

A2: Poor separation can result from an inappropriate mobile phase polarity or issues with your column packing.

Troubleshooting Steps:

  • Optimize Mobile Phase Polarity:

    • If your compound and impurities are moving too quickly (high Rf value), your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system (e.g., ethyl acetate/hexane).

    • If your compound is not moving from the origin (low Rf value), your mobile phase is not polar enough. Increase the proportion of the more polar solvent.

    • A good target Rf value for the desired compound on a TLC plate before running a column is typically between 0.2 and 0.4.

  • Employ Gradient Elution: Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product and then more polar impurities. A gradient of 10% to 40% ethyl acetate in heptane has been used for similar compounds.[2]

  • Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. Both wet and dry packing methods can be effective if done carefully.

Q3: My purified this compound is discolored. What is the cause and how can I prevent it?

A3: Aromatic amines can be susceptible to oxidation, which can lead to discoloration (often turning yellow, orange, or brown).

Troubleshooting Steps:

  • Inert Atmosphere: Handle the crude material and purified product under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially if heating is involved.

  • Solvent Quality: Use high-purity, degassed solvents for your chromatography to minimize exposure to oxygen.

  • Storage: Store the purified compound in a dark, cool place under an inert atmosphere.

Q4: I am not recovering my compound from the column, or the yield is very low. What could be the problem?

A4: This could be due to several factors, including irreversible adsorption to the silica gel or decomposition on the column.

Troubleshooting Steps:

  • Compound Stability on Silica: Test the stability of your compound on a silica TLC plate. Spot your compound and let the plate sit for a few hours before eluting to see if any degradation occurs. If it is unstable, consider using a less acidic stationary phase like deactivated silica, alumina, or Florisil®.

  • Elution Strength: Your mobile phase may not be strong enough to elute the compound. Try a more polar solvent system. For very polar compounds, a mobile phase containing methanol might be necessary.

  • Sample Loading: If your crude material is not very soluble in the mobile phase, it may precipitate at the top of the column. Dry loading your sample, where the crude material is pre-adsorbed onto a small amount of silica, can help in this situation.

Experimental Protocols

Below is a detailed methodology for the column chromatography purification of this compound. This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

Table 1: Materials and Parameters for Column Chromatography
ParameterRecommendation
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
Mobile Phase A gradient of Ethyl Acetate in Hexane or Heptane (e.g., starting from 10% and gradually increasing to 40% Ethyl Acetate).[2] Add 0.1-1% Triethylamine if tailing is observed.
Sample Preparation Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, use the dry loading method.
Column Packing Wet packing is generally recommended to avoid air bubbles and ensure a homogenous column bed.
Elution Gradient elution is often more effective for separating complex mixtures.
Fraction Analysis Thin Layer Chromatography (TLC) with UV visualization.
Detailed Method for Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems of ethyl acetate and hexane (e.g., 10:90, 20:80, 30:70 v/v) to find a system that gives your product an Rf value of approximately 0.2-0.4. If tailing is observed, add 0.5% triethylamine to the developing solvent.

  • Column Preparation (Wet Packing):

    • Select a glass column of an appropriate size for the amount of crude material you wish to purify.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the cotton plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully load the solution onto the top of the silica gel column.

    • Dry Loading: Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, starting with the low-polarity solvent system determined from your TLC analysis.

    • Collect fractions in test tubes or other suitable containers.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. For example, you can increase the concentration of ethyl acetate in hexane in a stepwise manner (e.g., 10%, 20%, 30%).

    • Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC TLC Analysis (Optimize Solvent System) Column_Prep Column Preparation (Wet Packing with Silica Gel) TLC->Column_Prep Sample_Prep Sample Preparation (Wet or Dry Loading) Column_Prep->Sample_Prep Elution Gradient Elution (e.g., 10-40% EtOAc in Hexane) Sample_Prep->Elution Collection Fraction Collection Elution->Collection Fraction_Analysis TLC Analysis of Fractions Collection->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_problem Problem Observed cluster_solution Potential Solutions Tailing Peak Tailing/ Streaking Add_TEA Add Triethylamine (TEA) to Mobile Phase Tailing->Add_TEA Change_Stationary Change Stationary Phase (e.g., Alumina) Tailing->Change_Stationary Poor_Sep Poor Separation Optimize_Gradient Optimize Elution Gradient Poor_Sep->Optimize_Gradient Check_Packing Check Column Packing Poor_Sep->Check_Packing No_Elution No Compound Elution Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Dry_Load Use Dry Loading Technique No_Elution->Dry_Load

Caption: Troubleshooting common column chromatography issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Amino-4-chlorobenzonitrile and 4-Amino-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two constitutional isomers, 3-Amino-4-chlorobenzonitrile and 4-Amino-3-chlorobenzonitrile. The positioning of the amino, chloro, and cyano substituents on the aromatic ring dramatically alters the electronic properties and, consequently, the reactivity of these molecules. This difference is particularly pronounced in nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (EAS), and palladium-catalyzed cross-coupling reactions. Understanding these differences is critical for synthetic planning and the development of novel chemical entities.

Structural and Electronic Properties Overview

The key to understanding the differential reactivity lies in the electronic interplay between the substituents. The cyano group (-CN) is a strong electron-withdrawing group (EWG) through both resonance and inductive effects. The amino group (-NH2) is a strong electron-donating group (EDG) via resonance, while the chloro group (-Cl) is an inductively withdrawing but resonance-donating group (overall deactivating).

PropertyThis compound4-Amino-3-chlorobenzonitrile
CAS Number 53312-79-1[1]21803-75-8[2][3]
Molecular Formula C₇H₅ClN₂C₇H₅ClN₂
Molecular Weight 152.58 g/mol [1]152.58 g/mol [2]
Structure this compound4-Amino-3-chlorobenzonitrile
-CN Position relative to -Cl parameta
-NH₂ Position relative to -Cl metaortho
-NH₂ Position relative to -CN orthopara
Predicted pKa 0.85 ± 0.10[1]Not explicitly found, but expected to be higher due to less direct deactivation of the amino group by the nitrile.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

The most significant difference in reactivity between the two isomers is observed in SNAr reactions, where a nucleophile displaces the chlorine atom.

This compound shows significantly higher reactivity.

The mechanism of SNAr requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. In this compound, the powerful electron-withdrawing cyano group is para to the chlorine atom, strongly activating the ring for nucleophilic attack.

4-Amino-3-chlorobenzonitrile shows very low reactivity.

In this isomer, the cyano group is meta to the chlorine atom. From the meta position, the cyano group cannot delocalize the negative charge of the Meisenheimer complex via resonance. Its electron-withdrawing effect is primarily inductive and much weaker, failing to sufficiently activate the ring for SNAr under typical conditions.

SNAr_Reactivity cluster_3A4C This compound (High Reactivity) cluster_4A3C 4-Amino-3-chlorobenzonitrile (Low Reactivity) a1 Nucleophile Attacks a2 Meisenheimer Complex (Resonance Stabilized) a1->a2 -CN is para to -Cl a3 Product (Cl- displaced) a2->a3 Leaving Group Eliminated a_res Stabilization by -CN group a2->a_res b1 Nucleophile Attacks b2 Meisenheimer Complex (Not Stabilized) b1->b2 -CN is meta to -Cl b3 No Reaction (under mild conditions) b2->b3 High energy intermediate b_res No Resonance Stabilization b2->b_res Bromination_Workflow cluster_workflow Workflow for Electrophilic Bromination cluster_prep cluster_react cluster_workup cluster_analysis prep Preparation react Reaction workup Workup & Isolation analysis Analysis p1 Dissolve 4-Amino-3-chlorobenzonitrile in Methanol r1 Add Bromine solution dropwise p1->r1 p2 Prepare Bromine solution in Methanol p2->r1 r2 Stir at RT for 1.5 hours r1->r2 w1 Rotary Evaporation to remove solvent r2->w1 w2 Dry solid under vacuum w1->w2 a1 Obtain pure product w2->a1 a2 Characterize (NMR, MS) a1->a2

References

A Comparative Guide to the Synthetic Routes of 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the common synthetic routes to 3-Amino-4-chlorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The primary precursor for these routes is 4-chloro-3-nitrobenzonitrile. The comparison focuses on three main reductive methods: catalytic hydrogenation, reduction with iron in an acidic medium, and reduction with stannous chloride.

At a Glance: Comparison of Synthetic Routes

ParameterCatalytic HydrogenationIron/Acid ReductionStannous Chloride Reduction
Typical Yield 70-90%~94%75-90%
Purity Variable, potential for dehalogenationHighHigh
Reaction Time 2-4 hours2 hours2-4 hours
Reaction Temperature Room TemperatureRefluxReflux (~78 °C)
Key Reagents H₂ gas, Pd/C or Pt/CIron powder, Acetic acidSnCl₂·2H₂O, Ethanol
Advantages Cleaner reaction, easier product isolationCost-effective, high yieldHigh chemoselectivity, reliable
Disadvantages Potential for dehalogenation, requires specialized equipmentTedious workupUse of a toxic heavy metal

Synthetic Pathways Overview

The synthesis of this compound predominantly involves the reduction of the nitro group of 4-chloro-3-nitrobenzonitrile. The choice of reducing agent is critical to achieve high yield and purity while preserving the chloro and nitrile functionalities.

G cluster_start Starting Material cluster_routes Synthetic Routes cluster_end Product 4-Chloro-3-nitrobenzonitrile 4-Chloro-3-nitrobenzonitrile Catalytic Hydrogenation Catalytic Hydrogenation 4-Chloro-3-nitrobenzonitrile->Catalytic Hydrogenation H₂, Catalyst (Pd/C or Pt/C) Iron/Acid Reduction Iron/Acid Reduction 4-Chloro-3-nitrobenzonitrile->Iron/Acid Reduction Fe, CH₃COOH Stannous Chloride Reduction Stannous Chloride Reduction 4-Chloro-3-nitrobenzonitrile->Stannous Chloride Reduction SnCl₂·2H₂O This compound This compound Catalytic Hydrogenation->this compound Iron/Acid Reduction->this compound Stannous Chloride Reduction->this compound

Synthetic routes to this compound.

Experimental Protocols

Route 1: Catalytic Hydrogenation

This method involves the reduction of the nitro group using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

Protocol:

  • In a pressure reactor, a solution of 4-chloro-3-nitrobenzonitrile in a suitable solvent (e.g., ethanol or ethyl acetate) is prepared.

  • A catalytic amount of Pd/C or Pt/C is added to the solution.

  • The reactor is sealed and purged with nitrogen gas, followed by hydrogen gas.

  • The reaction mixture is stirred at room temperature under a hydrogen atmosphere (1-3 atm) for 2-4 hours.

  • Reaction progress is monitored by techniques such as TLC or HPLC.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The solvent is evaporated under reduced pressure to yield this compound.

Note: Careful control of reaction conditions is necessary to avoid potential dehalogenation.[1]

Route 2: Iron/Acid Reduction

This classic method utilizes iron powder in an acidic medium, typically acetic acid, to reduce the nitro group.

Protocol:

  • A mixture of 4-chloro-3-nitrobenzonitrile and iron powder is suspended in a mixture of ethanol and water.[2]

  • Acetic acid is added to the suspension.[2]

  • The reaction mixture is heated to reflux for 2 hours.

  • After cooling to room temperature, the mixture is basified with a sodium hydroxide solution to a pH of 7.

  • The solids are removed by filtration, and the filtrate is extracted with an organic solvent (e.g., chloroform).[2]

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.

  • Purification by flash chromatography may be required to obtain pure this compound.[2]

Route 3: Stannous Chloride Reduction

Stannous chloride (tin(II) chloride) is a chemoselective reducing agent for aromatic nitro compounds.

Protocol:

  • 4-chloro-3-nitrobenzonitrile is dissolved in absolute ethanol in a round-bottom flask equipped with a reflux condenser.[3]

  • Stannous chloride dihydrate (SnCl₂·2H₂O) is added portion-wise to the stirred solution.[3]

  • The reaction mixture is heated to reflux (approximately 78 °C) for 2-4 hours.[3]

  • The reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and a 2M potassium hydroxide solution.[4]

  • The organic layer is separated, dried, and concentrated to yield this compound.

  • Further purification can be achieved by recrystallization.

References

Alternative reagents for the synthesis of 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Reagents and Methodologies

Introduction

3-Amino-4-chlorobenzonitrile is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its strategic importance necessitates the selection of an optimal synthetic route that balances yield, purity, cost-effectiveness, and safety. This guide provides a comprehensive comparison of the most viable synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and a clear visualization of the chemical transformations involved.

At a Glance: Comparison of Synthetic Routes

The selection of a synthetic route for this compound is a critical decision influenced by factors such as the availability of starting materials, desired scale of production, and the capabilities of the laboratory. The following table summarizes the key quantitative data for two primary synthetic routes.

ParameterRoute 1: Nitration and ReductionRoute 2: Sandmeyer Reaction
Starting Material 4-Chlorobenzonitrile4-Chloro-3-nitroaniline
Key Intermediates 4-Chloro-3-nitrobenzonitrile4-Chloro-3-aminoaniline diazonium salt
Overall Yield ~65-75% (estimated)Variable, typically moderate
Purity High, purification by recrystallizationGood, requires careful workup
Scalability Readily scalableScalable with caution due to diazonium intermediate
Safety Considerations Use of strong acids and nitrating agents. Catalytic hydrogenation requires specialized equipment.Generation of potentially unstable diazonium salts. Use of toxic cyanide reagents.
Advantages High overall yield, readily available starting material, well-established reactions.Utilizes a different starting material, offering flexibility.
Disadvantages Two-step process, requires handling of nitro compounds and potentially hazardous reduction conditions.Potential for lower yields, handling of unstable intermediates and toxic reagents.

Synthetic Pathways and Methodologies

This section provides a detailed overview of the two most prominent synthetic routes to this compound, including step-by-step experimental protocols.

Route 1: Nitration of 4-Chlorobenzonitrile followed by Reduction

This widely-used, two-step approach begins with the nitration of commercially available 4-chlorobenzonitrile to yield the intermediate 4-chloro-3-nitrobenzonitrile. Subsequent reduction of the nitro group affords the final product.

Route_1 start 4-Chlorobenzonitrile intermediate 4-Chloro-3-nitrobenzonitrile start->intermediate HNO₃, H₂SO₄ end This compound intermediate->end Reduction (e.g., Fe/HCl or H₂/Pd-C)

Diagram 1: Synthetic pathway via nitration and reduction.

Reagents:

  • 4-Chlorobenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (95%)

  • Ice

  • 5% Sodium Bicarbonate solution

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to below 0°C in an ice-salt bath.

  • Slowly add 4.79 g (40.1 mmol) of 4-chlorobenzonitrile to the cooled sulfuric acid with continuous stirring.

  • Once the 4-chlorobenzonitrile has completely dissolved, slowly add 4.0 g (63 mmol) of fuming nitric acid dropwise from the dropping funnel over 1 hour, ensuring the temperature remains below 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 3.5 hours.

  • Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • A white solid will precipitate. Collect the solid by filtration and wash the filter cake with a 5% sodium bicarbonate solution until the washings are neutral, followed by a final wash with cold water.

  • Recrystallize the crude product from an 80% ethanol/water solution and dry under vacuum at 60°C to obtain 4-chloro-3-nitrobenzonitrile.[1]

Expected Yield: ~75%[2]

Reagents:

  • 4-Chloro-3-nitrobenzonitrile

  • Iron powder

  • Ammonium chloride

  • Methanol

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 3.37 mmol of 4-chloro-3-nitrobenzonitrile in 20 mL of methanol.

  • To this solution, add ammonium chloride (double the molar amount of the nitro compound) and 6.03 mmol of iron powder.

  • Reflux the reaction mixture for 7 hours, monitoring the progress by thin-layer chromatography.

  • After completion, evaporate the methanol under reduced pressure.

  • To the resulting residue, add water and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude solid by recrystallization from ethyl acetate and n-hexane to obtain this compound as a pale yellow solid.[3]

Expected Yield: ~97% (for a similar substrate)[3]

Route 2: Sandmeyer Reaction

The Sandmeyer reaction offers an alternative pathway, typically starting from a substituted aniline. In this proposed route, 4-chloro-3-nitroaniline is first reduced to 4-chloro-3-aminoaniline. This diamine is then selectively diazotized at the 3-amino group, followed by a copper(I) cyanide-mediated cyanation to yield the final product.

Route_2 start 4-Chloro-3-nitroaniline intermediate1 4-Chloro-1,3-diaminobenzene start->intermediate1 Reduction (e.g., Fe/HCl) intermediate2 4-Chloro-3-aminobenzene- diazonium salt intermediate1->intermediate2 NaNO₂, HCl, 0-5°C end This compound intermediate2->end CuCN, KCN

Diagram 2: Synthetic pathway via the Sandmeyer reaction.

Step 1: Reduction of 4-Chloro-3-nitroaniline The reduction of 4-chloro-3-nitroaniline to 4-chloro-1,3-diaminobenzene can be achieved using standard methods such as iron powder in acidic medium (e.g., Fe/HCl in ethanol) or catalytic hydrogenation (H₂/Pd-C).

Step 2: Diazotization and Cyanation (Sandmeyer Reaction)

  • Dissolve the 4-chloro-1,3-diaminobenzene in a mixture of concentrated hydrochloric acid and water and cool to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

  • The product can then be isolated by extraction with an organic solvent, followed by purification.

Note: The Sandmeyer reaction can be sensitive to reaction conditions, and yields can be variable. The selective diazotization of one amino group in the presence of another requires careful control of the reaction stoichiometry and conditions.

Conclusion

For the synthesis of this compound, the two-step route involving the nitration of 4-chlorobenzonitrile followed by reduction of the nitro intermediate generally offers a more reliable and higher-yielding pathway. This route utilizes readily available starting materials and employs well-established and scalable chemical transformations.

The Sandmeyer reaction provides a viable alternative, particularly if 4-chloro-3-nitroaniline is a more accessible starting material. However, this route involves the handling of potentially unstable diazonium intermediates and toxic cyanide reagents, and may require more extensive optimization to achieve high yields consistently.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including factors such as scale, cost, available equipment, and safety protocols. The detailed protocols and comparative data presented in this guide are intended to assist in making an informed decision for the efficient and safe synthesis of this compound.

References

A Comparative Guide to Purity Validation of 3-Amino-4-chlorobenzonitrile by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical synthesis and materials science, the purity of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 3-Amino-4-chlorobenzonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. High-Performance Liquid Chromatography (HPLC) stands as a principal and robust analytical technique for the precise determination of its purity.

This guide provides an objective comparison of an optimized HPLC method for the purity validation of this compound against alternative analytical techniques. The information presented, supported by detailed experimental protocols and comparative data, is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical strategy for their specific needs.

The Critical Role of Purity for this compound

The presence of impurities in this compound can have significant consequences, potentially leading to:

  • Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields, and the formation of unwanted by-products.

  • Toxicity: Certain impurities may be toxic, posing a safety risk in the final product.

  • Modified Pharmacological Profile: In drug development, impurities can alter the efficacy and pharmacokinetic properties of the active pharmaceutical ingredient (API).

Therefore, a highly sensitive and accurate analytical method for purity determination is not just a quality control measure but a critical component of the development process.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely employed chromatographic technique for the analysis of moderately polar aromatic compounds like this compound. The separation mechanism is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (typically octadecyl-silica, C18) and a polar mobile phase.

Advantages of HPLC for Purity Validation:
  • High Resolution: HPLC offers excellent separation of structurally similar compounds, crucial for distinguishing between the main component and its related substances.

  • High Sensitivity: With modern detectors like Diode Array Detectors (DAD) or UV-Vis detectors, HPLC can detect impurities at very low concentrations.

  • Quantitative Accuracy: The technique provides highly precise and reproducible quantitative results, which is essential for accurate purity assessment.

  • Versatility: A wide variety of stationary phases and mobile phase compositions can be utilized to optimize the separation for a specific set of analytes.

Experimental Protocol: HPLC Purity of this compound

This section details a representative RP-HPLC method for determining the purity of this compound.

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System A gradient-capable HPLC system with a UV-Vis or Diode Array Detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of diluent.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure the absence of interfering peaks.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the sample solution.

  • After the chromatographic run, integrate all the peaks in the chromatogram.

4. Calculation of Purity:

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and available instrumentation.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.[1][2][3]Longer analysis times compared to GC, higher cost of instrumentation and solvents.[2][4]
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency and speed for volatile compounds, lower cost of operation.[1][2][4]Requires the analyte to be volatile and thermally stable; derivatization may be necessary for polar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the identification capabilities of mass spectrometry.Provides structural information about impurities, enabling their identification.Similar limitations to GC regarding analyte volatility and thermal stability.
Titrimetry Chemical reaction with a standardized solution.High accuracy and precision for assay of the main component, low cost.Not suitable for impurity profiling, less sensitive than chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods, higher instrumentation cost.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Equilibrate System Equilibration Dissolve->Equilibrate Inject Inject Blank, Standard, Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_output Information Obtained Analyte This compound Volatility Volatility Thermal_Stability Thermal Stability Polarity Polarity HPLC HPLC Volatility->HPLC Low GC GC Volatility->GC High Thermal_Stability->HPLC Labile/Stable Thermal_Stability->GC Stable Polarity->HPLC Polar/Non-polar Polarity->GC Less Polar Purity_Profile Impurity Profile HPLC->Purity_Profile GC->Purity_Profile Titrimetry Titrimetry Assay Assay Value Titrimetry->Assay Structure Structural Info

Caption: Logical guide for selecting an analytical method.

Conclusion

The purity validation of this compound is a critical step in ensuring the quality and safety of downstream products. High-Performance Liquid Chromatography offers a robust, sensitive, and accurate method for this purpose, capable of providing a detailed impurity profile. While alternative techniques such as Gas Chromatography and Titrimetry have their specific applications, HPLC remains the most versatile and widely accepted method for the comprehensive purity analysis of such compounds in a regulatory environment. The choice of the analytical technique should be based on a thorough evaluation of the analyte's properties, the information required, and the available resources.

References

Spectroscopic Scrutiny: A Comparative Analysis of 3-Amino-4-chlorobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 3-Amino-4-chlorobenzonitrile and its key isomers, 4-Amino-3-chlorobenzonitrile, 2-Amino-4-chlorobenzonitrile, and 5-Amino-2-chlorobenzonitrile, reveals distinct spectral fingerprints crucial for their unambiguous identification in research and drug development. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by detailed experimental protocols.

The positional isomerism of the amino and chloro substituents on the benzonitrile framework significantly influences the electronic environment of the aromatic ring and, consequently, their spectroscopic properties. Understanding these differences is paramount for researchers in medicinal chemistry and materials science, where precise structural characterization is essential.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the four isomers of amino-chlorobenzonitrile.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound Data not available in searched resources.
4-Amino-3-chlorobenzonitrile 7.54 (d, J=1.7 Hz, 1H), 7.35 (dd, J=1.8, 8.4 Hz, 1H), 6.77 (d, J=8.5 Hz, 1H), 4.63 (br s, 2H, -NH₂)[1]
2-Amino-4-chlorobenzonitrile Data not available in searched resources.
5-Amino-2-chlorobenzonitrile Data not available in searched resources.

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)
This compound Data not available in searched resources.
4-Amino-3-chlorobenzonitrile Data not available in searched resources.
2-Amino-4-chlorobenzonitrile Data not available in searched resources.
5-Amino-2-chlorobenzonitrile Data not available in searched resources.

Table 3: FT-IR Spectral Data (KBr Pellet, cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound Data not available in searched resources.
4-Amino-3-chlorobenzonitrile N-H stretch: (broad), C≡N stretch: , C-Cl stretch: , Aromatic C=C stretch:[2]
2-Amino-4-chlorobenzonitrile N-H stretch: 3452, 3363, C≡N stretch: 2211, C-Cl stretch: 782[3]
5-Amino-2-chlorobenzonitrile Data not available in searched resources.

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

CompoundMolecular Ion (m/z) and Key Fragments
This compound Data not available in searched resources.
4-Amino-3-chlorobenzonitrile M⁺: 152, 154 (approx. 3:1 ratio); Fragments: 90[2]
2-Amino-4-chlorobenzonitrile Data not available in searched resources.
5-Amino-2-chlorobenzonitrile Data not available in searched resources.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrometer (e.g., 400 MHz) is utilized for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is carried out. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a spectrometer using the KBr pellet technique.

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Electron ionization (EI) mass spectra are obtained using a GC-MS system.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation: The sample solution is injected into the gas chromatograph, where the components are separated based on their volatility and interaction with the capillary column.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized by electron impact. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of the this compound isomers is depicted below.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Isomer Isomer of 3-Amino-4- chlorobenzonitrile Dissolved_Sample Dissolve in CDCl3 with TMS Isomer->Dissolved_Sample KBr_Pellet Prepare KBr Pellet Isomer->KBr_Pellet Dilute_Solution Prepare Dilute Solution Isomer->Dilute_Solution NMR NMR Spectrometer (¹H and ¹³C) Dissolved_Sample->NMR FTIR FT-IR Spectrometer KBr_Pellet->FTIR GCMS GC-MS System Dilute_Solution->GCMS NMR_Data NMR Spectra NMR->NMR_Data FTIR_Data FT-IR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum GCMS->MS_Data

General workflow for spectroscopic analysis.

Isomer Differentiation Logic

The differentiation between the isomers relies on the predictable effects of the substituent positions on the spectroscopic signals.

Isomer_Differentiation Start Spectroscopic Data (NMR, IR, MS) Aromatic_Protons ¹H NMR: Aromatic Region Pattern (Splitting, Integration) Start->Aromatic_Protons Amine_Protons ¹H NMR: -NH₂ Chemical Shift and Broadening Start->Amine_Protons CN_Stretch FT-IR: C≡N Stretching Frequency Start->CN_Stretch NH_Stretch FT-IR: N-H Stretching Pattern Start->NH_Stretch Molecular_Ion Mass Spec: Molecular Ion Peak (m/z 152/154) Start->Molecular_Ion Fragmentation Mass Spec: Fragmentation Pattern Start->Fragmentation Identification Isomer Identification Aromatic_Protons->Identification Amine_Protons->Identification CN_Stretch->Identification NH_Stretch->Identification Molecular_Ion->Identification Fragmentation->Identification

Logic for differentiating isomers.

References

A Comparative Analysis of Catalysts for the Synthesis of 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of a Key Chemical Intermediate

The synthesis of 3-Amino-4-chlorobenzonitrile, a crucial intermediate in the development of pharmaceuticals and other fine chemicals, is predominantly achieved through the catalytic reduction of its nitro precursor, 4-chloro-3-nitrobenzonitrile. The choice of catalyst for this transformation is a critical factor that dictates the reaction's efficiency, selectivity, cost-effectiveness, and environmental impact. This guide provides an objective comparison of the most common catalytic systems, supported by experimental data, to assist researchers in making informed decisions for their synthetic needs.

The primary challenge in this synthesis is the chemoselective reduction of the nitro group in the presence of other reducible functionalities, namely the nitrile group and the aryl chloride. Dehalogenation and nitrile reduction are potential side reactions that can significantly lower the yield of the desired product. This analysis focuses on three main classes of catalysts: noble metal catalysts (Palladium and Platinum), Raney Nickel, and non-noble metal catalysts (Iron).

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the reduction of 4-chloro-3-nitrobenzonitrile or analogous substituted nitroarenes. This data provides a basis for comparing the efficacy of different catalytic systems.

Catalyst SystemReducing Agent / ConditionsSolventTemperature (°C)Reaction TimeYield (%)SelectivityKey Observations
Palladium on Carbon (Pd/C) H₂ (gas, 1 atm)EthanolRoom Temp.1 - 4 h>90% (typical)High for nitro group reductionA widely used and highly efficient catalyst. Risk of dehalogenation, especially at elevated temperatures and pressures.[1]
Raney Nickel Formic Acid (HCOOH)MethanolRoom Temp.10 - 30 min80 - 90%Excellent for nitro group reductionA cost-effective alternative to noble metals. Known to be less prone to causing dehalogenation of aryl chlorides compared to Pd/C.[1][2]
Iron Powder (Fe) Acetic Acid (AcOH) / H₂OEthanolReflux1 - 3 h>85% (typical)Excellent chemoselectivityAn inexpensive and environmentally benign option. Highly selective for the reduction of nitro groups in the presence of other sensitive functionalities like nitriles and halogens.[1]
Platinum(IV) Oxide (PtO₂) H₂ (gas)VariousRoom Temp.2 - 6 h>90% (typical)High for nitro group reductionA robust and effective catalyst, similar in performance to Pd/C.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are representative protocols for the reduction of 4-chloro-3-nitrobenzonitrile using Palladium on Carbon, Raney Nickel, and Iron powder.

Palladium-Catalyzed Hydrogenation

Objective: To synthesize this compound via catalytic hydrogenation using Palladium on Carbon (Pd/C).

Materials:

  • 4-chloro-3-nitrobenzonitrile

  • 10% Palladium on Carbon (50% wet)

  • Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve 4-chloro-3-nitrobenzonitrile (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Raney Nickel-Catalyzed Reduction

Objective: To prepare this compound using Raney Nickel and formic acid as a hydrogen donor.

Materials:

  • 4-chloro-3-nitrobenzonitrile

  • Raney Nickel (slurry in water)

  • Methanol

  • Formic acid (90%)

Procedure:

  • To a stirred suspension of 4-chloro-3-nitrobenzonitrile (1.0 eq) in methanol, add Raney Nickel (a small amount, e.g., 0.2-0.3 g per 5 mmol of substrate).[2]

  • To this mixture, add 90% formic acid (e.g., 2.5 mL per 5 mmol of substrate) at room temperature.[2]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 10-30 minutes.[2]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the Raney Nickel.

  • Evaporate the organic solvent from the filtrate.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or ether) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Iron-Mediated Reduction

Objective: To synthesize this compound using iron powder in an acidic medium.

Materials:

  • 4-chloro-3-nitrobenzonitrile

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-3-nitrobenzonitrile (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid.

  • Add iron powder (typically 3-5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product.

Visualizing the Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the general synthetic pathway for the preparation of this compound and a typical experimental workflow for catalyst screening.

Synthesis_Pathway General Synthetic Pathway Start 4-chloro-3-nitrobenzonitrile Catalyst Catalyst (Pd/C, Raney Ni, Fe, etc.) Start->Catalyst Product This compound Catalyst->Product ReducingAgent Reducing Agent (H₂, HCOOH, etc.) ReducingAgent->Catalyst

Caption: Synthetic route to this compound.

Catalyst_Screening_Workflow Catalyst Screening Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_decision Decision Prep Prepare parallel reactions with 4-chloro-3-nitrobenzonitrile AddCatalyst Add different catalysts (Pd/C, Raney Ni, Fe) Prep->AddCatalyst RunReaction Run reactions under controlled conditions (Temp, Time, Pressure) AddCatalyst->RunReaction Monitor Monitor progress by TLC/HPLC RunReaction->Monitor Analyze Analyze yield and purity by NMR/GC-MS Monitor->Analyze Compare Compare results: Yield, Selectivity, Cost Analyze->Compare

Caption: Workflow for comparative catalyst screening.

Concluding Remarks

The selection of a catalyst for the synthesis of this compound is a multifaceted decision that requires careful consideration of various factors.

  • Palladium on Carbon (Pd/C) is a highly active and efficient catalyst, making it a primary choice for this transformation. However, the potential for dehalogenation necessitates careful control of reaction conditions.

  • Raney Nickel presents a robust and cost-effective alternative, with the significant advantage of minimizing the risk of dehalogenation, a common side reaction with palladium catalysts.[1]

  • Iron powder in acidic media is an economically attractive and environmentally friendly option that offers excellent chemoselectivity, making it particularly suitable for substrates with multiple reducible functional groups.

Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including the scale of the reaction, the purity requirements of the final product, and economic considerations. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to navigate these choices and develop efficient and selective synthetic routes to this compound.

References

Purity Assessment of Commercial 3-Amino-4-chlorobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available 3-Amino-4-chlorobenzonitrile, a key building block in pharmaceutical synthesis. The assessment is based on a compilation of publicly available data from various suppliers and established analytical methodologies. This document aims to assist researchers in selecting the appropriate grade of this reagent for their specific research and development needs by providing objective data and detailed experimental protocols for in-house verification.

Comparison of Commercial this compound Purity

The purity of this compound can vary between suppliers. The following table summarizes the stated purity levels from several commercial vendors. It is important to note that the analytical method used for purity determination can influence the reported value.

Supplier Stated Purity (%) Analytical Method CAS Number
Supplier A≥ 98%Not Specified53312-79-1
Supplier B97%GC53312-79-1
Supplier C96%Not Specified53312-79-1[1]
Lab Pro Inc.Min. 97.0%GC[2][3]53312-79-1[2]
Santa Cruz Biotechnology98%Not Specified[3][4]53312-79-1[3]
Sigma-Aldrich96%Not Specified53312-79-1

Note: Researchers should always refer to the certificate of analysis for lot-specific purity data.

Potential Impurities

The most common synthesis route to this compound involves the reduction of a nitrated precursor. Therefore, potential impurities may include:

  • Starting Materials: Unreacted precursors such as 2-chloro-5-nitrobenzonitrile.

  • Isomeric Impurities: Positional isomers that may be present in the starting materials or formed during synthesis, for example, 4-Amino-3-chlorobenzonitrile.

  • By-products of Reduction: Incomplete reduction of the nitro group can lead to the presence of nitroso or azoxy compounds.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, leading to the formation of the corresponding amide or carboxylic acid.

cluster_synthesis Synthesis & Impurity Formation Starting_Material 2-Chloro-5-nitrobenzonitrile Reduction Reduction (e.g., Fe/HCl, H2/Pd-C) Starting_Material->Reduction Isomeric_Impurity_SM Isomeric Nitro-precursors Isomeric_Impurity_SM->Reduction Product This compound Reduction->Product Unreacted_SM Unreacted Starting Material Reduction->Unreacted_SM Incomplete reaction Isomeric_Product Isomeric Amines Reduction->Isomeric_Product Byproducts Reduction By-products (e.g., nitroso, azoxy) Reduction->Byproducts Hydrolysis Hydrolysis Products (Amide, Carboxylic Acid) Product->Hydrolysis Moisture

Caption: Synthetic pathway and potential impurities.

Experimental Protocols for Purity Assessment

The following are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the quantification of the main component and the separation and quantification of non-volatile impurities.

Experimental Workflow:

Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, % Purity) Data_Acquisition->Data_Analysis

Caption: HPLC analysis workflow.

Method Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Experimental Workflow:

Sample_Prep Sample Preparation (Dissolve in suitable solvent) GC_MS_System GC-MS System (Injector, GC Column, MS Detector) Sample_Prep->GC_MS_System Data_Acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) GC_MS_System->Data_Acquisition Data_Analysis Data Analysis (Peak Identification & Quantification) Data_Acquisition->Data_Analysis

Caption: GC-MS analysis workflow.

Method Parameters:

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Initial temperature 100 °C, hold for 2 minRamp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 50-300 amu
Sample Preparation Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetone) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for the structural confirmation of the main component and the identification and quantification of impurities, particularly isomers.

Experimental Workflow:

Sample_Prep Sample Preparation (Dissolve in deuterated solvent) NMR_Spectrometer NMR Spectrometer (Acquire ¹H Spectrum) Sample_Prep->NMR_Spectrometer Data_Processing Data Processing (Phase & Baseline Correction, Integration) NMR_Spectrometer->Data_Processing Data_Analysis Data Analysis (Chemical Shift Analysis, Impurity Quantification) Data_Processing->Data_Analysis

References

Comparative Analysis of 3-Amino-4-chlorobenzonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Characterization and Validation of Novel 3-Amino-4-chlorobenzonitrile Derivatives as Potential Therapeutic Agents.

This guide provides a comparative overview of synthesized this compound derivatives, focusing on their characterization, validation, and potential applications in drug development, particularly as kinase inhibitors. The information presented is curated from recent studies to facilitate an objective comparison of their performance and to provide detailed experimental context.

Physicochemical and Biological Activity Profile of Benzonitrile Derivatives

The following table summarizes the key physicochemical properties and biological activities of a series of benzonitrile derivatives. This data is essential for understanding their potential as drug candidates.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Biological TargetIC50 (nM)Reference
PD 158780 C₁₈H₁₅BrN₆407.26-EGFR0.08
Dasatinib C₂₂H₂₆ClN₇O₂S488.01-ABL1, SRC<1, 0.8
Bosutinib C₂₆H₂₉Cl₂N₅O₃530.45-ABL1, SRC1.2, 1.2
SRA737 C₂₄H₂₃N₇O425.49-CHK11.4
Erdafitinib C₂₅H₃₀N₆O₂446.55-FGFR1, FGFR21.2, 2.5
Compound 18i C₁₈H₁₆N₄O₃336.35-FGFR1, FGFR21.2, 2.5

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 3-Amino-4-(phenylamino)benzonitrile Derivatives (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the synthesis of 3-amino-4-(phenylamino)benzonitrile and its analogs, a common scaffold in kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and the desired substituted aniline (1.1 equivalents) in anhydrous toluene.

  • Add the palladium catalyst (e.g., 2-5 mol% Pd₂(dba)₃), phosphine ligand (e.g., 4-10 mol% Xantphos), and base (e.g., 1.4 equivalents of sodium tert-butoxide).

  • Heat the reaction mixture at 80-110°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-4-(phenylamino)benzonitrile derivative.

In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against specific kinases.

Materials:

  • Kinase enzyme of interest

  • Kinase reaction buffer

  • Test compound dissolved in DMSO

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Substrate (peptide or protein)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., phosphocellulose filter mats for radiometric assays, antibodies for ELISA-based assays)

  • Plate reader (scintillation counter or spectrophotometer)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In an assay plate, add the kinase, the test compound at various concentrations, and the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction using an appropriate stop solution (e.g., phosphoric acid or EDTA).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate using a suitable detection method.

  • Plot the kinase activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Synthesis and Biological Pathways

To better illustrate the processes involved in the development and mechanism of action of these compounds, the following diagrams are provided.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Catalyst Purification Purification Reaction->Purification Crude Product Characterization Characterization Purification->Characterization Pure Compound In Vitro Kinase Assay In Vitro Kinase Assay Characterization->In Vitro Kinase Assay Test Compound Cell-Based Assays Cell-Based Assays Characterization->Cell-Based Assays SAR Studies SAR Studies In Vitro Kinase Assay->SAR Studies Cell-Based Assays->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Workflow for derivative synthesis and evaluation.

G Simplified EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes Inhibitor This compound Derivative Inhibitor->Dimerization & Autophosphorylation Inhibits

Inhibition of EGFR signaling by derivatives.

This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold. The provided data and protocols are intended to streamline the comparative analysis of new derivatives and accelerate the identification of promising drug candidates.

Benchmarking the efficiency of 3-Amino-4-chlorobenzonitrile synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 3-Amino-4-chlorobenzonitrile is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative benchmark of common synthesis protocols for this molecule, focusing on efficiency, safety, and practicality. The primary route to this compound involves the reduction of its nitro precursor, 4-Chloro-3-nitrobenzonitrile. This guide will compare three prevalent reduction methods: using stannous chloride (SnCl₂), catalytic hydrogenation, and iron (Fe) powder in an acidic medium.

At a Glance: Comparison of Reduction Protocols

The selection of a reduction method for converting 4-Chloro-3-nitrobenzonitrile to this compound is a critical step, influenced by factors such as yield, reaction time, cost of reagents, and ease of work-up. The following table summarizes the key quantitative data for the three benchmarked protocols.

Reduction MethodReagentsTypical YieldReaction TimePurityKey Considerations
Stannous ChlorideSnCl₂·2H₂O, Ethanol/Ethyl Acetate85-95%1-3 hours>95%Highly efficient and chemoselective, but requires removal of tin byproducts.[1]
Catalytic HydrogenationH₂ gas, Pd/C or Raney Ni70-90%Variable>90%Clean reaction with water as the only byproduct, but requires specialized hydrogenation equipment and careful optimization to avoid dehalogenation.[1]
Iron PowderFe powder, Acetic Acid/NH₄Cl39-98% (substrate dependent)1-4 hoursVariableCost-effective and uses environmentally benign reagents, but yields can be variable and requires filtration to remove iron residues.[2]

Synthetic Pathways and Logical Relationships

The synthesis of this compound is a two-step process, starting from the commercially available 4-chlorobenzonitrile. The first step is the nitration to form 4-Chloro-3-nitrobenzonitrile, followed by the reduction of the nitro group to an amine. The following diagram illustrates this overall synthetic route.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 4-chlorobenzonitrile 4-chlorobenzonitrile 4-Chloro-3-nitrobenzonitrile 4-Chloro-3-nitrobenzonitrile 4-chlorobenzonitrile->4-Chloro-3-nitrobenzonitrile H₂SO₄, HNO₃ This compound This compound 4-Chloro-3-nitrobenzonitrile->this compound Reduction Method

Overall synthesis route for this compound.

Experimental Protocols

Below are the detailed experimental methodologies for the synthesis of the precursor and the three subsequent reduction protocols.

Protocol 1: Synthesis of 4-Chloro-3-nitrobenzonitrile

This initial step is crucial for producing the precursor required for the subsequent reduction reactions.

Procedure:

  • In a three-neck flask equipped with a magnetic stirrer and cooled in an ice bath to below 0°C, add 20 mL of 95% concentrated sulfuric acid.

  • Slowly add 4.79 g (40.1 mmol) of p-chlorobenzonitrile while stirring. Continue stirring for 20 minutes after complete dissolution.

  • Over the course of 1 hour, slowly add 4.0 g (63 mmol) of 95% fuming nitric acid, maintaining the temperature below 0°C.

  • After the addition is complete, continue stirring at a low temperature for an additional 30 minutes.

  • Slowly pour the reaction mixture into 100 mL of ice water, which will cause a white solid to precipitate.

  • Filter the precipitate and wash the filter cake with a 5% sodium bicarbonate solution and then with water until the filtrate is neutral.

  • The crude product can be recrystallized from an 80% ethanol/water solution and dried at 60°C.[3]

Protocol 2: Reduction of 4-Chloro-3-nitrobenzonitrile

This method is known for its high chemoselectivity and efficiency.

G Start Start Dissolve Dissolve 4-Chloro-3-nitrobenzonitrile in Ethanol or Ethyl Acetate Start->Dissolve Add_SnCl2 Add SnCl₂·2H₂O (in concentrated HCl) Dissolve->Add_SnCl2 Heat Heat the mixture (e.g., reflux) Add_SnCl2->Heat Monitor Monitor reaction by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Quench Quench with aqueous NaOH or NaHCO₃ Cool->Quench Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry and concentrate the organic phase Extract->Dry_Concentrate Purify Purify by recrystallization or chromatography Dry_Concentrate->Purify End Product Purify->End

Workflow for Stannous Chloride Reduction.

Procedure:

  • Dissolve 4-Chloro-3-nitrobenzonitrile in a suitable solvent such as ethanol or ethyl acetate.

  • Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

  • Add the stannous chloride solution to the solution of the nitro compound.

  • Heat the reaction mixture, for example, to reflux, and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[1]

This "green" method offers a clean reaction profile.

G Start Start Dissolve Dissolve 4-Chloro-3-nitrobenzonitrile in Ethanol or Ethyl Acetate Start->Dissolve Add_Catalyst Add Pd/C or Raney Ni catalyst Dissolve->Add_Catalyst Hydrogenate Place under H₂ atmosphere (1-3 atm) Add_Catalyst->Hydrogenate Stir Stir at room temperature Hydrogenate->Stir Monitor Monitor H₂ uptake and/or TLC Stir->Monitor Filter Filter off catalyst (e.g., through Celite) Monitor->Filter Reaction complete Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify if necessary Concentrate->Purify End Product Purify->End

Workflow for Catalytic Hydrogenation.

Procedure:

  • Dissolve 4-Chloro-3-nitrobenzonitrile in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (Pd/C) or Raney Nickel.

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of the reaction mixture.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the product. Further purification may be carried out if necessary.[1]

An economical and environmentally friendly option.

G Start Start Suspend Suspend 4-Chloro-3-nitrobenzonitrile in Ethanol/Water and Acetic Acid Start->Suspend Add_Fe Add Iron powder Suspend->Add_Fe Heat Heat the mixture (e.g., reflux) Add_Fe->Heat Monitor Monitor reaction by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Filter Filter to remove iron residue Cool->Filter Neutralize Neutralize filtrate with base Filter->Neutralize Extract Extract with organic solvent Neutralize->Extract Dry_Concentrate Dry and concentrate the organic phase Extract->Dry_Concentrate End Product Dry_Concentrate->End

Workflow for Iron Powder Reduction.

Procedure:

  • Suspend 4-Chloro-3-nitrobenzonitrile in a mixture of a solvent like ethanol, water, and an acid such as acetic acid or a solution of ammonium chloride.

  • Add iron powder to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and filter it to remove the iron residue.

  • The filtrate is then typically partitioned with an organic solvent and a basic aqueous solution (e.g., 2M KOH) to neutralize the acid and precipitate any remaining iron salts.[2]

  • The organic layer is separated, washed, dried, and concentrated to yield the product.[2]

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the reduction of 4-Chloro-3-nitrobenzonitrile. The choice of the reduction protocol depends on the specific requirements of the synthesis. For high yield and chemoselectivity, the stannous chloride method is a strong candidate, albeit with the need for careful removal of tin byproducts.[1] Catalytic hydrogenation offers a cleaner process but requires specialized equipment and careful control to prevent side reactions.[1] The iron powder reduction method stands out for its low cost and use of environmentally benign reagents, making it suitable for large-scale production, though yields may be more variable.[2] The detailed protocols and comparative data presented in this guide aim to assist researchers in selecting the most appropriate method for their specific needs, balancing efficiency, cost, and environmental impact.

References

Navigating Isomeric Purity: A Comparative Guide to the Analysis of Aminochlorobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of quality control and regulatory compliance. Aminochlorobenzonitriles, key intermediates in the synthesis of various pharmaceuticals, exist as multiple positional isomers. Each isomer can exhibit distinct pharmacological and toxicological profiles, making the accurate quantification of isomeric impurities paramount. This guide provides a comprehensive comparison of the primary analytical techniques for the isomeric purity analysis of aminochlorobenzonitriles: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

The separation of positional isomers, such as 2-amino-3-chlorobenzonitrile, 2-amino-5-chlorobenzonitrile, and 4-amino-2-chlorobenzonitrile, presents a significant analytical challenge due to their similar physicochemical properties. The choice of analytical methodology depends on factors including the required sensitivity, resolution, and the nature of the sample matrix. This guide presents experimental data and detailed protocols to aid in the selection of the most appropriate technique for your specific analytical needs.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a robust and widely used technique for the analysis of positional isomers of aromatic compounds. Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of selectivity to achieve baseline separation of closely related isomers.

Experimental Protocol: HPLC

A typical HPLC method for the separation of aminochlorobenzonitrile isomers would involve a reversed-phase approach.

  • Sample Preparation: Accurately weigh and dissolve the aminochlorobenzonitrile sample in a suitable solvent, such as acetonitrile or methanol, to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point. For enhanced selectivity, phenyl-hexyl or biphenyl stationary phases can be effective.

    • Mobile Phase: A gradient elution is often employed to achieve optimal separation. A typical gradient might start with a higher percentage of an aqueous buffer (e.g., 0.1% formic acid in water) and ramp up to a higher percentage of an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Identify and quantify the different isomers by their retention times and peak areas relative to a reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Aminochlorobenzonitrile Sample dissolve Dissolve in Solvent (e.g., Acetonitrile) start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample (10 µL) filter->inject column C18 Column (Gradient Elution) inject->column detect UV Detection (e.g., 254 nm) column->detect chromatogram Chromatogram detect->chromatogram quantify Identify & Quantify Isomers chromatogram->quantify

Gas Chromatography-Mass Spectrometry (GC-MS): High Resolution and Confirmatory Power

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For aminochlorobenzonitriles, derivatization may be necessary to improve their volatility and thermal stability, which adds a step to the sample preparation but can significantly enhance chromatographic performance. The mass spectrometer provides definitive identification of the isomers based on their mass spectra.

Experimental Protocol: GC-MS
  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the aminochlorobenzonitrile sample into a vial.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a suitable solvent like pyridine.

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • GC System: A gas chromatograph equipped with a capillary column.

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-350.

  • Data Analysis: Identify isomers based on their retention times and fragmentation patterns in the mass spectra. Quantify using peak areas.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Aminochlorobenzonitrile Sample derivatize Derivatization (e.g., with BSTFA) start->derivatize inject Inject Derivatized Sample derivatize->inject column Capillary GC Column (Temperature Program) inject->column detect Mass Spectrometry (EI, Scan Mode) column->detect tic Total Ion Chromatogram detect->tic mass_spectra Mass Spectra detect->mass_spectra quantify Identify & Quantify Isomers tic->quantify mass_spectra->quantify

Capillary Electrophoresis (CE): High Efficiency and Low Sample Consumption

Capillary Electrophoresis offers very high separation efficiency and requires minimal sample and solvent consumption, making it an attractive "green" analytical technique. The separation in CE is based on the differential migration of analytes in an electric field. For neutral isomers like aminochlorobenzonitriles, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often employed.

Experimental Protocol: Capillary Electrophoresis (MEKC)
  • Sample Preparation: Dissolve the aminochlorobenzonitrile sample in the running buffer to a concentration of approximately 0.5 mg/mL.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): A buffer such as 25 mM sodium borate at pH 9.2, containing a surfactant like sodium dodecyl sulfate (SDS) at a concentration above its critical micelle concentration (e.g., 50 mM). The addition of an organic modifier like methanol (e.g., 10-20%) can help in modulating the separation selectivity.

    • Voltage: 20-25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detection at a suitable wavelength (e.g., 214 nm).

  • Data Analysis: Isomers are separated based on their differential partitioning into the micelles and their electrophoretic mobility. Peaks are identified and quantified based on their migration times and peak areas.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE-MEKC Analysis cluster_data Data Analysis start Aminochlorobenzonitrile Sample dissolve Dissolve in Running Buffer start->dissolve inject Hydrodynamic Injection dissolve->inject capillary Fused-Silica Capillary (with BGE & Micelles) inject->capillary separate Apply High Voltage capillary->separate detect UV Detection (e.g., 214 nm) separate->detect electropherogram Electropherogram detect->electropherogram quantify Identify & Quantify Isomers electropherogram->quantify

Comparative Performance Analysis

The selection of the optimal analytical technique for isomeric purity analysis of aminochlorobenzonitriles requires a careful consideration of their respective strengths and weaknesses.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of ions in an electric field; partitioning into micelles in MEKC.
Resolution Good to excellent, highly dependent on column chemistry and mobile phase.Excellent, especially with high-resolution capillary columns.Very high, often superior to HPLC for complex mixtures.
Analysis Time Typically 15-30 minutes.Typically 10-25 minutes.Typically 5-20 minutes.
Sensitivity Good, detector dependent (UV, MS).Excellent, especially with MS detection.Good, but can be limited by the small injection volume.
Sample Volatility Not required.Required; derivatization may be necessary for non-volatile samples.Not required.
Confirmation Retention time matching; MS detector provides confirmation.Retention time and mass spectral library matching provide high confidence.Migration time matching; coupling with MS provides confirmation.
Throughput High, with modern autosamplers.High, with modern autosamplers.High, with automated systems.
Cost Moderate to high instrument cost; ongoing solvent costs.Moderate to high instrument cost; lower gas consumption costs.Lower instrument cost; very low solvent and reagent consumption.
Advantages Robust, versatile, widely available, suitable for non-volatile compounds.High resolution, definitive identification with MS, established libraries.High efficiency, low sample and solvent consumption, fast analysis.
Disadvantages Can consume significant amounts of solvents.Requires volatile and thermally stable analytes (or derivatization).Can have lower sensitivity and reproducibility compared to HPLC.

Conclusion

The choice of the most suitable analytical method for the isomeric purity analysis of aminochlorobenzonitriles is a critical decision in the drug development process.

  • HPLC stands out as a versatile and robust first-line technique, offering a good balance of resolution, sensitivity, and ease of use without the need for derivatization.

  • GC-MS provides unparalleled resolving power and confirmatory identification, making it the gold standard for structural elucidation and the analysis of complex mixtures, provided the analytes are or can be made volatile.

  • Capillary Electrophoresis offers a high-efficiency, rapid, and environmentally friendly alternative, particularly advantageous when sample volume is limited.

For comprehensive characterization and in-depth purity assessment, a multi-faceted approach employing orthogonal techniques is often recommended. For routine quality control, a validated HPLC method is typically the most practical and efficient choice. However, for impurity identification and structural confirmation, the power of GC-MS is indispensable. CE can serve as a valuable complementary technique for method validation and in situations where its unique selectivity is beneficial. The experimental protocols and comparative data presented in this guide provide a solid foundation for selecting and implementing the most appropriate analytical strategy for your research and development needs.

Safety Operating Guide

Proper Disposal of 3-Amino-4-chlorobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 3-Amino-4-chlorobenzonitrile

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound, a combustible solid, is classified with multiple health hazards, necessitating a careful and systematic approach to its disposal. Adherence to institutional and regulatory guidelines is paramount. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, a dust mask (type N95 or equivalent), chemical-resistant gloves, and eye and face protection. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard Classification Summary

Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes its key hazard classifications.

Hazard ClassificationCategoryDescription
Acute Toxicity (Oral)4Harmful if swallowed.
Skin Irritation2Causes skin irritation.
Skin Sensitization1May cause an allergic skin reaction.
Eye Irritation2Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of this compound is managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][2]

1. Waste Collection and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • The container must be compatible with the chemical and in good condition.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small spills, carefully sweep up the solid material and place it into the designated hazardous waste container.[3]

  • Avoid generating dust.

  • All materials used for spill cleanup, such as absorbent pads or contaminated PPE, must also be disposed of as hazardous waste.[1]

3. Container Management:

  • Keep the hazardous waste container closed at all times, except when adding waste.[1]

  • Store the container in a designated, secure, and well-ventilated area away from incompatible materials.

4. Disposal of Empty Containers:

  • Empty containers that have held this compound must be treated as hazardous waste.

  • These containers should be triple-rinsed with a suitable solvent.[1]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing, the container can be disposed of according to institutional protocols, which may allow for disposal as regular trash after defacing the label.[1]

5. Final Disposal:

  • The sealed and labeled hazardous waste container must be disposed of through your institution's EHS-approved hazardous waste management program.[1][3]

  • This typically involves arranging for a scheduled pickup by a licensed hazardous waste disposal company.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Dust Mask) start->ppe is_waste Is it Waste? ppe->is_waste spill Is it a Spill? is_waste->spill No collect_waste Collect in a Labeled, Sealed Hazardous Waste Container is_waste->collect_waste Yes clean_spill Clean Spill Using Appropriate Spill Kit Materials spill->clean_spill Yes empty_container Is the Container Empty? spill->empty_container No store_waste Store Waste Container in Designated Area collect_waste->store_waste collect_cleanup Collect Cleanup Debris as Hazardous Waste clean_spill->collect_cleanup collect_cleanup->store_waste triple_rinse Triple-Rinse Container with Appropriate Solvent empty_container->triple_rinse Yes final_disposal Arrange for Pickup by EHS/Hazardous Waste Contractor empty_container->final_disposal No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->store_waste end End of Process dispose_container->end store_waste->final_disposal final_disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Laboratory Professionals

This document provides critical safety and logistical information for the handling of 3-Amino-4-chlorobenzonitrile (CAS No. 53312-79-1). Adherence to these guidelines is paramount for ensuring the safety of researchers, scientists, and drug development professionals. This guide offers direct, procedural steps for safe operation and disposal, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance that presents several hazards. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]Protects against dust particles and splashes that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to irritation and potential allergic reactions.
Respiratory Protection A NIOSH-approved N95 dust mask or higher.Minimizes the inhalation of dust particles that can cause respiratory tract irritation.[1][2]
Protective Clothing A lab coat or other suitable protective clothing.Provides an additional barrier to prevent skin contact.

Safe Handling and Storage Workflow

Proper handling and storage are crucial to maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the chemical to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Carefully Weigh/Handle Solid prep_area->handle_weigh handle_spill Spill Containment Kit Ready handle_weigh->handle_spill In Case of Spill storage_container Store in Tightly Closed Container handle_weigh->storage_container disp_waste Collect Waste in Labeled Container handle_weigh->disp_waste After Use storage_location Keep in a Cool, Dry, Well-Ventilated Place storage_container->storage_location disp_procedure Follow Institutional and Regulatory Disposal Procedures disp_waste->disp_procedure

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: First Aid

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[3]
Inhalation Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately evacuate the area of the spill and ensure it is well-ventilated.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the full recommended personal protective equipment.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust.

  • Absorb and Neutralize: Cover the spill with an inert absorbent material such as dry lime, sand, or soda ash.[3]

  • Collect and Containerize: Place the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution and dispose of all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to the appropriate environmental health and safety personnel at your institution.

Waste Disposal Plan:

Waste this compound and any contaminated materials must be treated as hazardous waste.

  • Segregate Waste: Collect all waste material contaminated with this compound in a dedicated, properly labeled, and sealed container.

  • Follow Regulations: Dispose of the hazardous waste in accordance with all applicable local, state, and federal regulations.[1] This typically involves arranging for collection by a licensed hazardous waste disposal company.

  • Do Not Dispose in General Trash or Drains: Under no circumstances should this chemical or its containers be disposed of in the general trash or washed down the drain.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound can aid in its safe handling and storage.

PropertyValue
CAS Number 53312-79-1[1][4][5]
Molecular Formula C₇H₅ClN₂[4][5]
Molecular Weight 152.58 g/mol [1][4][5]
Appearance Solid[1]
Melting Point 87-91 °C[1][6]
Storage Class 11 - Combustible Solids[1]

References

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